2-amino-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWXWPWKFMLCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360617 | |
| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54468-86-9 | |
| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 2-amino-N,N-dimethylbenzenesulfonamide. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of relevant chemical and biological pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.
Quantitative Data Summary
A compilation of the available quantitative physicochemical data for this compound is presented in Table 1. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | Experimental |
| Molecular Weight | 200.26 g/mol | Experimental |
| Melting Point | 86-88 °C | Experimental |
| Boiling Point | 347.3 ± 44.0 °C | Estimated |
| Water Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
Experimental Protocols
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the aqueous solubility of a chemical compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous phase.
-
Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).
Determination of pKa
The acid dissociation constant (pKa) can be determined using potentiometric titration.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis and Biological Activity
While specific details on the synthesis and biological activity of this compound are limited, general principles applicable to aminobenzenesulfonamides can be informative.
General Synthesis Workflow
The synthesis of aminobenzenesulfonamides typically involves a multi-step process, which is illustrated in the following workflow diagram.
Caption: A generalized synthetic route for aminobenzenesulfonamides.
General Mechanism of Action for Sulfonamide Antibiotics
Sulfonamides are a class of synthetic antimicrobial agents. Although the specific biological activity of this compound has not been extensively characterized, the general mechanism of action for sulfonamide antibiotics is well-established and involves the inhibition of folic acid synthesis in bacteria.
Caption: Sulfonamides competitively inhibit dihydropteroate synthase.
This competitive inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This ultimately leads to the cessation of bacterial growth and replication.
Spectroscopic Profile of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-amino-N,N-dimethylbenzenesulfonamide. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Sulfamoylaniline, N,N-dimethyl |
| CAS Number | 54468-86-9 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| Chemical Structure |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. It is important to note that these are computationally generated values and may differ from experimental results.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted for a solution in CDCl₃ at 400 MHz.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet | 1H | Ar-H (ortho to SO₂NMe₂) |
| ~7.4 - 7.5 | Triplet | 1H | Ar-H |
| ~6.7 - 6.8 | Triplet | 1H | Ar-H |
| ~6.6 - 6.7 | Doublet | 1H | Ar-H (ortho to NH₂) |
| ~4.5 (broad) | Singlet | 2H | -NH₂ |
| ~2.7 | Singlet | 6H | -N(CH₃)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted for a solution in CDCl₃ at 100 MHz.
| Chemical Shift (δ) (ppm) | Assignment |
| ~148 | C-NH₂ |
| ~133 | Ar-CH |
| ~130 | C-SO₂NMe₂ |
| ~129 | Ar-CH |
| ~118 | Ar-CH |
| ~116 | Ar-CH |
| ~38 | -N(CH₃)₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (primary amine) |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 2950 - 2850 | Weak | C-H stretch (aliphatic) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1475 - 1450 | Medium | C=C stretch (aromatic ring) |
| 1340 - 1300 | Strong | SO₂ stretch (asymmetric) |
| 1160 - 1130 | Strong | SO₂ stretch (symmetric) |
| 950 - 900 | Medium | S-N stretch |
MS (Mass Spectrometry)
Predicted Electron Ionization (EI) Mass Spectrum.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 200 | High | [M]⁺ (Molecular Ion) |
| 185 | Medium | [M - CH₃]⁺ |
| 136 | High | [M - SO₂]⁺ |
| 106 | Medium | [C₆H₄NH₂]⁺ |
| 92 | High | [C₆H₆N]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| 44 | High | [N(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
This compound sample (5-10 mg for ¹H, 15-25 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette and bulb
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution into an NMR tube using a pipette.
-
Place the NMR tube in the spinner turbine and adjust the depth correctly for the specific NMR spectrometer.
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.
-
Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Integrate the peaks in the ¹H NMR spectrum and reference both spectra (e.g., to the residual solvent peak).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
-
Use the pressure arm to press the sample firmly and evenly against the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the sample from the ATR crystal using a dry Kimwipe, followed by a solvent-dampened Kimwipe.
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample (~1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Vial and pipette
Procedure:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent.
-
Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
The sample is vaporized and then ionized in the ion source (e.g., using a 70 eV electron beam for EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described above.
Solubility Profile of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 2-amino-N,N-dimethylbenzenesulfonamide in common laboratory solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination using the widely accepted isothermal shake-flask method. Furthermore, it presents a framework for data presentation and discusses the key physicochemical factors that influence the solubility of sulfonamides, providing essential context for formulation development and experimental design.
Introduction
This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical first step in the development of formulations, enabling accurate dosing for biological assays and providing insights into its potential bioavailability. This guide addresses the current information gap by presenting a robust methodology for solubility determination and a discussion of the theoretical principles governing the solubility of related compounds.
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for recording experimentally determined solubility values. Researchers are advised to use the experimental protocol outlined in Section 3 to populate this table.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Observations |
| Water | 80.1 | To be determined | |
| Ethanol | 24.5 | To be determined | |
| Methanol | 32.7 | To be determined | |
| Acetone | 20.7 | To be determined | |
| Ethyl Acetate | 6.0 | To be determined | |
| Dichloromethane (DCM) | 9.1 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound.[1][2]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[1] The time to reach equilibrium may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant.[1][3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of dilutions of the filtered saturated solution with the respective solvent.
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.[4][5]
-
For UV-Vis analysis, a calibration curve should be prepared using standard solutions of known concentrations. The absorbance of sulfanilamide, a related compound, is known to be affected by pH.[6]
-
Alternatively, a gravimetric method can be employed where a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[7][8][9][10]
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent based on the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.
-
Figure 1: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility of Sulfonamides
The solubility of sulfonamides like this compound is governed by a combination of factors related to both the solute and the solvent.[11][12][13] Understanding these factors is crucial for predicting solubility behavior and for developing strategies to enhance solubility.
-
Molecular Structure: The presence of both a weakly acidic sulfonamide group and a basic amino group makes sulfonamides amphoteric. The overall polarity and the potential for hydrogen bonding with the solvent are key determinants of solubility.
-
pH of the Medium: For ionizable compounds like sulfonamides, solubility is highly pH-dependent.[12] In acidic solutions, the amino group is protonated, forming a more soluble salt. In alkaline solutions, the sulfonamide group can be deprotonated, also leading to increased solubility. The minimum solubility is typically observed near the isoelectric point.
-
Solvent Polarity: The principle of "like dissolves like" is applicable. Polar solvents are generally better at solvating polar molecules like sulfonamides through dipole-dipole interactions and hydrogen bonding.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids, solubility increases with increasing temperature.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.
Figure 2: Key factors influencing the solubility of sulfonamides.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides the necessary tools for researchers to determine these values accurately. The detailed experimental protocol for the isothermal shake-flask method, combined with an understanding of the factors that influence sulfonamide solubility, will empower scientists in drug development to effectively characterize this compound and advance their research. The generation and dissemination of such fundamental physicochemical data are highly encouraged to build a collective knowledge base for the scientific community.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. who.int [who.int]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 12. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 13. pharmadigests.com [pharmadigests.com]
In-depth Technical Guide: Biological Activity and Potential Mechanism of Action of 2-amino-N,N-dimethylbenzenesulfonamide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity and Potential Mechanism of Action of 2-amino-N,N-dimethylbenzenesulfonamide
Executive Summary
This technical guide aims to provide a thorough analysis of the biological activity and potential mechanism of action of the chemical compound this compound. Despite extensive literature searches, there is a significant lack of specific data on the biological functions and molecular targets of this particular molecule. While the broader class of sulfonamides has been extensively studied, revealing a wide range of therapeutic applications, research on this compound is notably absent from the current scientific literature. This document will summarize the available information on related sulfonamide compounds to offer a potential framework for future investigation into the target compound.
Introduction to Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents. These compounds are characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). Modifications to the benzene ring and the sulfonamide nitrogen have led to the development of drugs with a wide spectrum of biological activities.
Biological Activities of Structurally Related Sulfonamides
While no specific biological activity has been documented for this compound, studies on its structural analogs provide insights into potential areas of investigation.
Cardiovascular Effects
Research on compounds such as 4-(2-amino-ethyl)-benzenesulfonamide has indicated potential cardiovascular effects. Studies have suggested that this related compound may act as a calcium channel inhibitor, leading to a decrease in perfusion pressure and coronary resistance in isolated rat heart models. This suggests that this compound could be explored for similar activities.
Carbonic Anhydrase Inhibition
A prominent and well-established activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group is a key pharmacophore for CA inhibition. Although this compound possesses a tertiary sulfonamide, the potential for metabolic activation to a primary or secondary sulfonamide, or interaction with other enzyme classes, cannot be entirely ruled out without experimental evidence.
Antioxidant and Enzyme Inhibitory Activities
Derivatives of 2-aminothiazole sulfonamides have been investigated for their antioxidant properties.[1][2] These studies often involve assays such as DPPH radical scavenging and superoxide dismutase (SOD) mimic activity. Furthermore, various sulfonamide-containing compounds have been screened for their inhibitory effects against a range of enzymes, including urease and α-glucosidase.[2]
Postulated Mechanisms of Action for this compound
In the absence of direct experimental data, any proposed mechanism of action for this compound remains speculative. However, based on the activities of related compounds, several hypotheses can be formulated to guide future research.
Potential Interaction with Ion Channels
Given the findings for 4-(2-amino-ethyl)-benzenesulfonamide, a primary avenue of investigation would be the interaction of this compound with various ion channels, particularly L-type calcium channels.
Below is a hypothetical workflow for investigating the effect of this compound on ion channel activity.
Possible Modulation of Other Signaling Pathways
Should this compound exhibit other biological activities, such as anti-inflammatory or anti-proliferative effects, investigation into relevant signaling pathways would be warranted. A generalized workflow for such an investigation is presented below.
Proposed Experimental Protocols
As no experimental data for this compound is available, this section outlines general protocols that could be adapted for its study, based on methodologies used for other sulfonamides.
In Vitro Calcium Channel Blocking Activity Assay (Fluorescent Imaging)
-
Objective: To determine if this compound can inhibit L-type calcium channel activity in a cellular context.
-
Cell Line: A stable cell line expressing the human L-type calcium channel (e.g., HEK293-Caᵥ1.2).
-
Methodology:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash cells to remove excess dye.
-
Add varying concentrations of this compound or a reference compound (e.g., nifedipine) to the wells and incubate.
-
Stimulate calcium influx by adding a depolarizing agent (e.g., high concentration of KCl).
-
Measure the change in fluorescence intensity using a fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
-
Objective: To assess the inhibitory activity of this compound against various human carbonic anhydrase isoforms.
-
Enzymes: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Methodology:
-
Monitor the enzyme-catalyzed hydration of CO₂ by measuring the change in pH using a stopped-flow spectrophotometer and a pH indicator (e.g., phenol red).
-
Equilibrate a solution of the enzyme and the pH indicator in a buffer at a specific pH.
-
Rapidly mix the enzyme solution with a CO₂-saturated solution.
-
Record the time-dependent change in absorbance of the pH indicator.
-
Repeat the experiment in the presence of varying concentrations of this compound or a known inhibitor (e.g., acetazolamide).
-
-
Data Analysis: Calculate the initial rates of reaction from the absorbance data. Determine the IC₅₀ and/or Kᵢ values by analyzing the inhibition data.
Data Presentation (Hypothetical)
As no quantitative data exists for this compound, the following tables are presented as templates for how such data could be structured if it were to be generated through the experimental protocols described above.
Table 1: Hypothetical In Vitro Calcium Channel Blocking Activity
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | L-type Ca²⁺ Channel | FLIPR | TBD |
| Nifedipine (Reference) | L-type Ca²⁺ Channel | FLIPR | TBD |
TBD: To Be Determined
Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | TBD | TBD | TBD | TBD |
| Acetazolamide (Reference) | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Conclusion and Future Directions
There is a clear and significant gap in the scientific literature regarding the biological activity and mechanism of action of this compound. While the broader family of sulfonamides exhibits a rich pharmacology, this specific derivative remains uncharacterized. The information and hypothetical frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the potential therapeutic value of this compound.
Future research should focus on:
-
Broad-based biological screening: To identify any potential therapeutic areas.
-
In vitro and in vivo studies: To confirm and characterize any observed activities.
-
Structure-activity relationship (SAR) studies: To understand the contribution of the 2-amino and N,N-dimethyl groups to its biological profile in comparison to other benzenesulfonamide analogs.
-
Mechanistic studies: To elucidate the molecular targets and signaling pathways involved in its effects.
By undertaking these investigations, the scientific community can begin to unravel the potential of this compound and determine if it holds promise as a novel therapeutic agent.
References
Literature Review on 2-amino-N,N-dimethylbenzenesulfonamide: A Search for Discovery and History
An extensive review of scientific literature and chemical databases reveals a notable absence of significant historical or biological research pertaining to the specific compound 2-amino-N,N-dimethylbenzenesulfonamide (CAS Number: 54468-86-9). While the compound is commercially available and its basic chemical properties are documented, there is no substantial body of work detailing its discovery, synthesis history, or any significant biological activity that would warrant an in-depth technical guide for researchers.
The specified compound, with the chemical formula C₈H₁₂N₂O₂S, is a distinct isomer of the more widely recognized 4-amino-N,N-dimethylbenzenesulfonamide (also known as N,N-Dimethylsulfanilamide). Unlike its para-substituted counterpart, the ortho-substituted this compound does not appear to have played a significant role in the historical development of sulfonamide drugs or other areas of chemical and pharmaceutical research.
Chemical and Physical Data
Basic chemical and physical properties have been cataloged by chemical suppliers. This information is summarized below.
| Property | Value | Source |
| CAS Number | 54468-86-9 | |
| Molecular Formula | C₈H₁₂N₂O₂S | |
| IUPAC Name | This compound | |
| Melting Point | 86-88 °C | |
| Boiling Point | 347.3 ± 44.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| Purity | Typically ≥98% |
Historical and Research Context
The broader family of aminobenzenesulfonamides is of immense historical importance, forming the basis of the first commercially available antibacterial agents known as sulfa drugs. The discovery of this class of compounds revolutionized medicine in the pre-antibiotic era. However, this rich history is overwhelmingly associated with sulfanilamide (4-aminobenzenesulfonamide) and its numerous derivatives, where the amino group is in the para (4-position) relative to the sulfonamide group.
Searches for experimental protocols, biological activity, signaling pathways, or a timeline of discovery related specifically to the 2-amino isomer did not yield any substantive results. The literature that does mention related compounds focuses on:
-
Isomeric Analogs: The biological activity of other benzenesulfonamide derivatives
safety, handling, and storage guidelines for 2-amino-N,N-dimethylbenzenesulfonamide
An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-amino-N,N-dimethylbenzenesulfonamide
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 54468-86-9), tailored for researchers, scientists, and drug development professionals. All personnel handling this substance must be technically qualified and adhere to the guidelines outlined in this document. This chemical is intended for research and development use only.
Chemical Identification and Physical Properties
| Property | Value |
| CAS Number | 54468-86-9 |
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol [1] |
| Physical Form | Solid[2][3] |
| Melting Point | 85-88°C[2] |
| Boiling Point | 347.3±44.0 °C at 760 mmHg[3] |
| Appearance | Off-white solid[4] |
| Purity | ≥98% |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| GHS Classification | |
| Pictogram | GHS07 (Exclamation mark)[3] |
| Signal Word | Warning[2][3] |
| Hazard Statements | H302: Harmful if swallowed[3] H315: Causes skin irritation[2][3] H319: Causes serious eye irritation[2][3] H335: May cause respiratory irritation[3] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501[3] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.
Engineering Controls
-
Handle the product in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment
| PPE | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4][6] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][6] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
General Hygiene Practices
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]
-
Remove contaminated clothing and wash before reuse.[6]
Caption: Workflow for the safe handling of this compound.
Storage Guidelines
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place.[2][5] Some sources recommend 4°C.[3] |
| Light | Keep in a dark place, protected from light.[1][3] |
| Container | Keep container tightly closed.[4][5] |
| Ventilation | Store in a well-ventilated area.[4][5] |
| Incompatible Materials | Strong oxidizing agents.[5] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][6] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Personal Precautions
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as described in Section 3.2.
-
Avoid breathing dust.
Environmental Precautions
-
Prevent the chemical from entering drains, sewers, or waterways.
Methods for Cleaning Up
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]
-
For large spills, contain the material and follow the same cleanup procedure.
-
Clean the affected area thoroughly after the material has been collected.
Caption: Decision-making flowchart for emergency spill response.
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. No limitations on extinguishing agents are given. |
| Specific Hazards | May produce hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] |
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Transport Information
This compound is not classified as a hazardous material for transportation according to DOT/IATA regulations.[2]
Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal safety data sheet (SDS). Users should consult the SDS for this product for complete and up-to-date information. All products are for research and development use only and must be handled by technically qualified individuals.
References
2-Amino-N,N-dimethylbenzenesulfonamide: A Technical Overview of A Scantily Researched Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N,N-dimethylbenzenesulfonamide, with the CAS number 54468-86-9, is a synthetic organic compound belonging to the benzenesulfonamide class.[1] Structurally, it features a benzene ring substituted with both an amino group and a dimethylsulfonamide group at the ortho positions. While commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of studies detailing its specific biological activities and potential research applications. This technical guide provides a summary of the available physicochemical data for this compound and offers a broader context of the research applications of the aminobenzenesulfonamide scaffold, highlighting the current knowledge gap for this particular derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier catalogs and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 54468-86-9 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| Appearance | Solid |
| Melting Point | 85-88 °C |
| Purity | Typically ≥98% (as specified by commercial suppliers) |
| Storage | Recommended to be stored in a cool, dry place |
Synthesis
Caption: A plausible synthetic route to this compound.
Potential Research Applications: A Broader Perspective on Aminobenzenesulfonamides
Despite the lack of specific data for this compound, the broader class of aminobenzenesulfonamide derivatives has been the subject of extensive research, revealing a wide range of biological activities. This suggests potential, yet unexplored, avenues of investigation for the title compound.
Antimicrobial Activity
Sulfonamides, in general, are well-known for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The structural similarity of some sulfonamides to para-aminobenzoic acid (PABA) allows them to interfere with this essential metabolic pathway. While many clinically used sulfa drugs are para-substituted aminobenzenesulfonamides, the potential for ortho-substituted derivatives to exhibit similar or novel antimicrobial activities remains an area for investigation.
Carbonic Anhydrase Inhibition
Primary and secondary benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and edema. The substitution pattern on the benzene ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and isoform selectivity.
Cardiovascular Effects
Certain benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system. For example, some have been shown to act as calcium channel inhibitors, potentially leading to vasodilation and a reduction in blood pressure.[3]
Future Directions and Conclusion
The current body of scientific knowledge on this compound is limited to its basic chemical identity and properties. There is a clear absence of published research on its biological effects, which presents both a challenge and an opportunity for researchers in drug discovery and chemical biology.
Given the diverse biological activities of other aminobenzenesulfonamide derivatives, systematic screening of this compound in various biological assays could be a fruitful starting point. High-throughput screening against panels of enzymes (e.g., kinases, proteases), receptors, and microbial strains could uncover novel biological activities.
Experimental Protocols
Due to the absence of published studies detailing the biological activity of this compound, no specific experimental protocols for its biological evaluation can be provided at this time. Researchers interested in investigating this compound would need to adapt standard protocols for assays relevant to the potential activities of sulfonamides, such as:
-
Antimicrobial Susceptibility Testing: Broth microdilution or disk diffusion assays against a panel of pathogenic bacteria.
-
Enzyme Inhibition Assays: In vitro assays to determine the inhibitory activity against specific enzymes, such as carbonic anhydrases.
-
Cell-Based Assays: Cytotoxicity assays and functional assays in relevant cell lines to assess potential pharmacological effects.
It is recommended to perform initial solubility and stability studies of the compound in appropriate solvents and buffers before commencing any biological experiments.
References
The Structure-Activity Relationship of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-N,N-dimethylbenzenesulfonamide and its analogs. While direct and extensive SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes findings from closely related aminobenzenesulfonamide derivatives to infer key structural determinants for biological activity. The information is intended to guide the rational design and optimization of novel therapeutics based on this scaffold.
Core Scaffold and Rationale for SAR Studies
The this compound scaffold is a privileged structure in medicinal chemistry. The aminobenzenesulfonamide moiety is a well-established pharmacophore, most notably as the basis for sulfonamide antibiotics. Variations in the substitution pattern on the aromatic ring and the sulfonamide nitrogen can lead to a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory effects. Understanding the SAR of this core structure is crucial for modulating its pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.
Synthesis of Aminobenzenesulfonamide Derivatives
The synthesis of aminobenzenesulfonamide derivatives typically involves the reaction of a corresponding aminobenzenesulfonyl chloride with an appropriate amine. The following diagram illustrates a general synthetic pathway.
An In-depth Technical Guide on the Thermodynamic and Kinetic Data of 2-amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental thermodynamic and kinetic data for 2-amino-N,N-dimethylbenzenesulfonamide is available in the public domain. This guide provides a summary of available physicochemical properties and outlines generalized experimental protocols for determining thermodynamic and kinetic parameters applicable to sulfonamides.
Physicochemical Properties
A summary of the available physical and chemical properties for this compound is presented below. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C8H12N2O2S | Arctom Scientific[1], Sigma-Aldrich |
| Molecular Weight | 200.26 g/mol | Arctom Scientific[1] |
| Melting Point | 85-88°C | AK Scientific[2] |
| Physical Form | Solid (at 20°C) | AK Scientific[2] |
| CAS Number | 54468-86-9 | Arctom Scientific[1], AK Scientific[2] |
Thermodynamic Data
Kinetic Data
Similarly, specific kinetic data, including reaction rates and activation energies for reactions involving this compound, are not extensively documented in the public literature. General approaches to studying the kinetics of reactions involving sulfonamides are available.[7]
Experimental Protocols
The following sections describe generalized experimental methodologies for the determination of thermodynamic and kinetic properties of sulfonamides, which can be applied to this compound.
Determination of Thermodynamic Properties
A common approach to determine the thermodynamic properties of a solid organic compound involves solubility studies and calorimetry.[4]
4.1.1. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring thermal properties.[8]
-
Objective: To determine the melting point, enthalpy of fusion, and to study phase transitions.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The difference in heat flow to the sample and reference is recorded as a function of temperature.
-
The melting point is determined from the onset or peak of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
4.1.2. Solubility Studies
The temperature dependence of solubility can be used to calculate thermodynamic parameters of solution.
-
Objective: To determine the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution.
-
Apparatus: Temperature-controlled shaker bath, analytical balance, spectrophotometer or high-performance liquid chromatograph (HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.
-
The flask is placed in a temperature-controlled shaker bath and agitated until equilibrium is reached.
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
This procedure is repeated at various temperatures.
-
The van't Hoff equation is then used to determine the thermodynamic parameters from the solubility data.
-
Determination of Kinetic Properties
The kinetics of a reaction involving this compound, for instance, its synthesis or degradation, can be studied by monitoring the concentration of reactants or products over time.[7]
-
Objective: To determine the rate law, rate constant (k), and activation energy (Ea) of a reaction.
-
Apparatus: A temperature-controlled reactor, and an analytical instrument to monitor concentration (e.g., HPLC, GC-MS, or spectrophotometer).
-
Procedure:
-
The reaction is initiated by mixing the reactants in a temperature-controlled reactor.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched (e.g., by rapid cooling or addition of a quenching agent).
-
The concentration of this compound or another reactant/product is measured using an appropriate analytical technique.
-
The concentration data is plotted against time to determine the reaction order and rate constant.
-
The experiment is repeated at different temperatures to calculate the activation energy using the Arrhenius equation.
-
Visualizations
As no specific signaling pathways or complex reaction mechanisms for this compound were identified, a generalized experimental workflow for determining thermodynamic properties is presented.
Caption: Generalized workflow for determining thermodynamic properties of a solid organic compound.
This guide serves as a foundational resource for researchers interested in the thermodynamic and kinetic properties of this compound. While specific data for this compound is sparse, the outlined methodologies provide a clear path for its experimental determination.
References
- 1. Thermodynamic Properties of Organic Compounds: Estimation Methods ... - George J. Janz - Google ブックス [books.google.co.jp]
- 2. 54468-86-9 this compound AKSci W6871 [aksci.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geca.area.ge.cnr.it [geca.area.ge.cnr.it]
- 6. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-amino-N,N-dimethylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-amino-N,N-dimethylbenzenesulfonamide as a versatile building block in organic synthesis, particularly in the formation of heterocyclic systems. The following sections detail its application in directed ortho-metalation for the synthesis of substituted benzenesulfonamides and its use as a precursor in rhodium-catalyzed C-H activation/annulation reactions to generate valuable isoquinolines.
Application 1: Directed Ortho-Metalation and Functionalization
The sulfonamide moiety in this compound can act as a powerful directing group in ortho-lithiation reactions. This allows for the regioselective introduction of various electrophiles at the position ortho to the sulfonamide group, providing a straightforward route to highly substituted aromatic compounds.
Experimental Protocol: Ortho-Iodination of this compound
This protocol details the ortho-iodination of this compound via a directed ortho-metalation strategy.
Reaction Scheme:
Application 2: Rhodium-Catalyzed Annulation for Isoquinoline Synthesis
The amino group of this compound can be utilized as a directing group in transition metal-catalyzed C-H activation reactions. This protocol describes a rhodium-catalyzed annulation with alkynes to construct isoquinoline scaffolds, which are prevalent in pharmaceuticals and natural products.
Experimental Protocol: Rhodium-Catalyzed Annulation with Diphenylacetylene
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 200.26 | 100 mg | 0.5 |
| Diphenylacetylene | 178.23 | 107 mg | 0.6 |
| [RhCp*Cl₂]₂ | 618.92 | 15.5 mg | 0.025 (5 mol%) |
| AgSbF₆ | 343.62 | 34.4 mg | 0.1 |
| 1,2-Dichloroethane (DCE) | - | 2 mL | - |
| Celite® | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
To an oven-dried Schlenk tube are added this compound (100 mg, 0.5 mmol), diphenylacetylene (107 mg, 0.6 mmol), [RhCp*Cl₂]₂ (15.5 mg, 0.025 mmol), and AgSbF₆ (34.4 mg, 0.1 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous 1,2-dichloroethane (DCE, 2 mL) is added via syringe.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired substituted isoquinoline product.
Quantitative Data Summary:
| Starting Material | Coupling Partner | Catalyst | Additive | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Diphenylacetylene | [RhCp*Cl₂]₂ | AgSbF₆ | 100 | 12 | Typically 60-75% |
Logical Workflow for Rhodium-Catalyzed Annulation:
application of 2-amino-N,N-dimethylbenzenesulfonamide as a building block in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-amino-N,N-dimethylbenzenesulfonamide as a versatile building block in medicinal chemistry, with a focus on its potential application in the synthesis of kinase inhibitors. While direct literature examples for this specific building block are limited, its structural similarity to key intermediates in the synthesis of approved drugs, such as the multi-kinase inhibitor Pazopanib, provides a strong basis for its application. This document will use the synthesis of a Pazopanib analog as a primary illustrative example to showcase the potential of this compound in drug discovery.
Introduction: The Benzenesulfonamide Scaffold in Drug Discovery
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and serving as a stable, non-hydrolyzable mimic of other functional groups. Derivatives of benzenesulfonamide have been successfully developed as antibacterial, anti-inflammatory, and anticancer agents.
This compound offers a unique substitution pattern, presenting a reactive primary amine ortho to the sulfonamide group. This arrangement allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules.
Application in Kinase Inhibitor Synthesis: A Pazopanib Analog
A significant application of aminobenzenesulfonamides is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), is a prime example of a drug synthesized from an aminobenzenesulfonamide building block.
The following sections will detail the hypothetical synthesis of a Pazopanib analog using this compound, highlighting the key chemical transformations and the biological relevance of the final compound.
Synthetic Workflow
The synthesis of the Pazopanib analog can be envisioned as a multi-step process involving the coupling of three key fragments: a substituted indazole, a pyrimidine linker, and the this compound building block.
Caption: Synthetic workflow for a Pazopanib analog.
Key Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the final coupling step to form the Pazopanib analog.
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
This compound
-
Isopropyl alcohol (IPA)
-
4M Hydrochloric acid in IPA
Procedure:
-
To a stirred suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and this compound (1.1 eq) in isopropyl alcohol, add a catalytic amount of 4M HCl in IPA.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Filter the solid product and wash with cold isopropyl alcohol.
-
Dry the product under vacuum to yield the Pazopanib analog hydrochloride salt.
Biological Activity and Signaling Pathway
The synthesized Pazopanib analog is expected to exhibit inhibitory activity against VEGFRs, similar to Pazopanib. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Quantitative Data: Pazopanib Activity
The following table summarizes the inhibitory concentrations (IC50) of Pazopanib against various kinases, demonstrating its multi-targeted nature.
| Kinase Target | IC50 (nM)[1][2] |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 71 |
| PDGFR-β | 84 |
| c-Kit | 74 |
VEGFR Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Kinase inhibitors like Pazopanib block the ATP-binding site of the intracellular kinase domain of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling.
Caption: Simplified VEGFR signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The illustrative synthesis of a Pazopanib analog demonstrates a practical application of this scaffold in accessing complex molecular architectures with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own drug discovery programs.
References
Application Note: Quantification of 2-amino-N,N-dimethylbenzenesulfonamide in Human Plasma using LC-MS/MS
Introduction
2-amino-N,N-dimethylbenzenesulfonamide is a chemical compound of interest in various fields, including pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method presented herein is based on established principles for the analysis of small aromatic amines and sulfonamides in biological fluids and provides a framework for the development and validation of a specific assay.[1][2][3]
Principle
The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. An appropriate internal standard (IS) should be used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18, 2.1 x 50 mm, 3.5 µm (or equivalent)
3. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Spiked Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to prepare CC and QC samples at various concentrations.
4. Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, CC, or QC into the corresponding labeled tube.
-
Add 150 µL of the internal standard spiking solution (in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or plate.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).
-
MRM Transitions: (Hypothetical values, require optimization)
-
This compound: Q1: m/z 201.1 -> Q3: m/z 106.1 (quantifier), Q1: m/z 201.1 -> Q3: m/z 77.1 (qualifier)
-
Internal Standard: To be determined based on the selected IS.
-
-
Data Presentation
The following table summarizes the acceptance criteria for a bioanalytical method validation as per regulatory guidelines.[4][5][6][7] The presented data is hypothetical and represents typical performance characteristics for a validated LC-MS/MS assay for a small molecule in a biological matrix.
| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Results |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | LLOQ | Signal-to-Noise > 10, Accuracy ± 20%, Precision ≤ 20% | 1 ng/mL |
| Accuracy | LLOQ, Low, Mid, High QC | Within ± 15% of nominal (± 20% for LLOQ) | 95.2% - 104.5% |
| Precision (Intra-day) | LLOQ, Low, Mid, High QC | ≤ 15% RSD (≤ 20% for LLOQ) | 2.8% - 8.1% RSD |
| Precision (Inter-day) | LLOQ, Low, Mid, High QC | ≤ 15% RSD (≤ 20% for LLOQ) | 4.5% - 9.3% RSD |
| Recovery | Low, Mid, High QC | Consistent and reproducible | 88% - 95% |
| Matrix Effect | Low, High QC | IS-normalized matrix factor CV ≤ 15% | 6.7% CV |
| Stability (Freeze-Thaw, 3 cycles) | Low, High QC | Within ± 15% of nominal | 97.1% - 102.3% |
| Stability (Short-term, room temp, 24h) | Low, High QC | Within ± 15% of nominal | 98.5% - 103.1% |
| Stability (Long-term, -80°C, 30 days) | Low, High QC | Within ± 15% of nominal | 96.8% - 101.5% |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical progression for bioanalytical method implementation.
References
- 1. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 2. shimadzu.com [shimadzu.com]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
using 2-amino-N,N-dimethylbenzenesulfonamide as a derivatization reagent for HPLC analysis
Application Notes: HPLC Derivatization Strategies
Introduction
While 2-amino-N,N-dimethylbenzenesulfonamide is not a documented derivatization reagent for HPLC analysis, the principles of derivatization remain crucial for the analysis of various compounds. Derivatization is a chemical modification of an analyte to enhance its chromatographic properties and detectability. This is particularly useful for compounds that lack a chromophore for UV detection, are not fluorescent, or have poor chromatographic retention. This document provides an overview of common derivatization strategies for amines and carboxylic acids, which are the functional groups that would be involved if this compound were to be used as a derivatization agent.
General Principles of HPLC Derivatization
Pre-column derivatization is a common technique where the analyte is reacted with a labeling reagent prior to injection into the HPLC system.[1] An ideal derivatization reaction should be:
-
Rapid and complete: The reaction should proceed quickly to minimize sample preparation time and should go to completion to ensure reproducibility.
-
Stable: The resulting derivative should be stable under the chromatographic conditions.
-
Selective: The reagent should react specifically with the target functional group to avoid interfering by-products.
-
Enhancing Detection: The derivative should have significantly improved detection characteristics (e.g., higher UV absorbance or fluorescence) compared to the parent analyte.
Hypothetical Application: Derivatization of Carboxylic Acids
If this compound were to be used as a derivatization reagent, its primary amino group would be the reactive site for tagging carboxylic acids. This would involve forming an amide bond, a common strategy in bioconjugation and derivatization.
General Workflow for Carboxylic Acid Derivatization
Caption: General workflow for the derivatization of carboxylic acids.
Protocols for Common Derivatization Reactions
The following are established protocols for common derivatization reagents that target primary amines and carboxylic acids.
Protocol 1: Derivatization of Primary Amines with o-Phthalaldehyde (OPA)
o-Phthalaldehyde (OPA) is a widely used reagent for the pre-column derivatization of primary amines and amino acids.[2] The reaction is rapid and forms a highly fluorescent isoindole derivative.[2]
Materials:
-
OPA reagent solution: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.2 mL of 0.1 M borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol. This solution is stable for about one week when stored in the dark at 4°C.
-
Sample containing primary amines.
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Reversed-phase C18 column.
Procedure:
-
To 100 µL of the sample solution, add 100 µL of the OPA reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject an appropriate volume of the reaction mixture into the HPLC system.
Protocol 2: Derivatization of Carboxylic Acids with a Primary Amine using EDAC
This protocol describes a general method for coupling a carboxylic acid to a primary amine-containing labeling reagent using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as a coupling agent.
Materials:
-
Carboxylic acid-containing sample.
-
Primary amine derivatizing reagent.
-
EDAC (water-soluble carbodiimide).
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (optional, to improve efficiency).
-
Aprotic solvent (e.g., acetonitrile, DMF).
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).
-
Reversed-phase C18 column.
Procedure:
-
Dissolve the carboxylic acid sample in the aprotic solvent to a known concentration.
-
Add a 1.5-fold molar excess of the primary amine derivatizing reagent.
-
Add a 1.5-fold molar excess of EDAC (and a 1.1-fold molar excess of NHS or sulfo-NHS, if used).
-
Vortex the mixture and allow it to react for 1-2 hours at room temperature.
-
The reaction can be quenched by adding a small amount of water.
-
Inject an appropriate volume of the reaction mixture into the HPLC system.
Quantitative Data for Common Derivatization Reagents
The following table summarizes typical performance data for some widely used derivatization reagents. It is important to note that these values are highly dependent on the specific analyte and the analytical conditions.
| Derivatization Reagent | Target Analyte | Detection Method | Typical LODs | Linearity (R²) |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | fmol to pmol range | > 0.999 |
| Dansyl Chloride | Primary & Secondary Amines | Fluorescence | 1-10 pmol | > 0.99 |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | 1-50 fmol | > 0.995 |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary & Secondary Amines | UV (360 nm) | pmol range | > 0.99 |
Signaling Pathway and Experimental Workflow Diagrams
Derivatization Reaction of a Primary Amine with OPA
Caption: Reaction of a primary amine with OPA and a thiol.
Logical Relationship of Derivatization Steps
Caption: Logical flow from analyte to detection via derivatization.
While this compound does not have established applications as an HPLC derivatization reagent, the fundamental principles of derivatization are widely applicable in analytical chemistry. By understanding the reactions of functional groups like primary amines and carboxylic acids with common labeling reagents, researchers can develop robust and sensitive methods for the quantification of a wide range of analytes. The protocols and data presented here for established reagents can serve as a starting point for developing new analytical methods.
References
Application Note: High-Throughput Screening for the Catalytic Hydrolysis of 2-amino-N,N-dimethylbenzenesulfonamide
Introduction
2-amino-N,N-dimethylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and materials science. Understanding its stability and degradation pathways is crucial for its development and application. This application note describes a robust experimental setup for studying the catalytic hydrolysis of this compound. The described protocols are suitable for screening potential catalysts, determining reaction kinetics, and identifying degradation products, which is essential for researchers in drug development and environmental science.
The experimental design focuses on the use of common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for accurate quantification and structural elucidation of reactants and products.[1]
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Catalyst of interest (e.g., metal oxides, enzymes)
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Buffer solutions (e.g., phosphate, acetate) at various pH values
-
Internal standard for chromatography
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)
-
pH meter
-
Analytical balance
-
Thermostatted shaker or reaction block
-
Centrifuge
Catalyst Preparation and Characterization
The catalyst should be prepared and characterized according to established procedures. For instance, if using a solid catalyst, its surface area, particle size, and crystalline phase should be determined prior to the catalytic tests.
General Procedure for Catalytic Hydrolysis
-
Reaction Setup: In a series of glass vials, add a known amount of the catalyst to a buffered solution.
-
Pre-incubation: Equilibrate the catalyst suspension at the desired reaction temperature in a thermostatted shaker.
-
Initiation of Reaction: Add a stock solution of this compound to each vial to achieve the desired final concentration.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots, for example, by adding a strong acid or base, or by rapid cooling, and then centrifuge to separate the catalyst.
-
Sample Preparation for Analysis: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and add an internal standard.
Analytical Methods
-
HPLC-DAD: Monitor the disappearance of the parent compound and the formation of products. A C18 column is typically suitable for separating sulfonamides and their degradation products.
-
LC-MS/MS: Identify the products of the hydrolysis reaction by determining their mass-to-charge ratio (m/z) and fragmentation patterns.[1]
-
NMR Spectroscopy: Confirm the structure of the major degradation products.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clarity and ease of comparison.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
Table 2: Kinetic Data for the Catalytic Hydrolysis of this compound
| Catalyst | Initial Rate (µM/min) | Half-life (min) | Conversion after 24h (%) |
| Catalyst A | 15.2 | 60 | 95 |
| Catalyst B | 8.7 | 110 | 78 |
| No Catalyst | < 0.1 | > 1440 | < 2 |
Table 3: Identified Hydrolysis Products by LC-MS/MS
| Product | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| 2-aminobenzenesulfonic acid | 3.5 | 174.0 | 156.0, 108.0, 93.0 |
| N,N-dimethylamine | - | 46.1 | - |
Visualizations
Caption: Experimental workflow for studying the catalytic hydrolysis of this compound.
Caption: Proposed reaction pathway for the catalytic hydrolysis of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-N,N-dimethylbenzenesulfonamide as a precursor for the generation of novel heterocyclic compounds with potential therapeutic applications. Detailed protocols for the synthesis of quinazolinone and benzothiadiazine derivatives are presented, along with data on their biological activities.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The strategic combination of a sulfonamide moiety with various heterocyclic scaffolds can lead to the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This compound is a versatile starting material for the synthesis of fused heterocyclic systems due to the presence of a nucleophilic amino group ortho to the sulfonamide functionality. This arrangement allows for cyclization reactions to form key heterocyclic cores such as quinazolinones and benzothiadiazines, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2]
Application 1: Synthesis of Novel Quinazolinone-Sulfonamide Hybrids
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties, including anticancer activity.[1][3] The reaction of this compound with isatoic anhydride provides a direct route to quinazolinone-sulfonamide hybrids. This approach involves the nucleophilic attack of the primary amine on the anhydride, followed by cyclization to form the quinazolinone ring.
Experimental Workflow: Synthesis of Quinazolinone-Sulfonamides
Caption: General workflow for the synthesis of quinazolinone-sulfonamides.
General Protocol for the Synthesis of Quinazolinone-Sulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Isatoic anhydride (or substituted isatoic anhydrides)
-
Anhydrous N,N-dimethylformamide (DMF) or glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and isatoic anhydride (1 equivalent) in a minimal amount of anhydrous DMF or glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Data Presentation: Anticancer Activity of Quinazoline-Sulfonamide Hybrids
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative quinazoline-sulfonamide hybrids against various human cancer cell lines.[1]
| Compound ID | HePG-2 (Liver) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| 7 | 80.3 | 75.2 | 88.1 | 91.5 |
| 17 | 85.1 | 79.8 | 85.4 | 87.6 |
| Doxorubicin | 4.5 | 5.2 | 6.8 | 7.1 |
Note: The specific structures for compounds 7 and 17 in the cited study were not explicitly derived from this compound, but represent the general class of quinazoline-sulfonamide hybrids.
Application 2: Synthesis of Novel Benzothiadiazine-Sulfonamide Hybrids
Benzothiadiazine 1,1-dioxides are another important class of heterocyclic compounds with a range of biological activities, including diuretic and antihypertensive properties. The synthesis can be approached by reacting this compound with a suitable two-carbon synthon, leading to the formation of the six-membered heterocyclic ring.
Experimental Workflow: Synthesis of Benzothiadiazine-Sulfonamides
Caption: General workflow for the synthesis of benzothiadiazine-sulfonamides.
General Protocol for the Synthesis of Benzothiadiazine 1,1-Dioxide Derivatives
This protocol outlines a general procedure for the synthesis of benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides.
Materials:
-
This compound
-
Appropriate guanidine or carbodiimide derivative
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the N,N',N''-trisubstituted guanidine (1.2 equivalents), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Signaling Pathways and Mechanism of Action
While specific signaling pathways for novel heterocyclic compounds derived directly from this compound are not yet elucidated in the literature, related quinazoline-sulfonamide hybrids have been investigated as potential inhibitors of key signaling molecules in cancer. For instance, many quinazoline derivatives are known to target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Potential EGFR Signaling Pathway Inhibition
Caption: Potential mechanism of action via EGFR signaling pathway inhibition.
Further research is required to determine the precise molecular targets and signaling pathways modulated by novel heterocyclic compounds synthesized from this compound.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel heterocyclic compounds, particularly quinazolinones and benzothiadiazines. The straightforward synthetic protocols and the potential for generating biologically active molecules make this an attractive area for further exploration in drug discovery and development. The presented application notes and protocols provide a solid foundation for researchers to design and synthesize new chemical entities for therapeutic evaluation.
References
Application Notes and Protocols: Leveraging 2-amino-N,N-dimethylbenzenesulfonamide for the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their role in the development of a wide array of therapeutic agents. The primary sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group, making this class of compounds particularly effective as inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs). CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes.[1] Their involvement in diseases such as glaucoma, epilepsy, and cancer has established them as critical drug targets.[1][2]
This document provides detailed application notes and protocols for utilizing 2-amino-N,N-dimethylbenzenesulfonamide as a starting material for the synthesis and evaluation of novel enzyme inhibitors. While direct studies initiating from this specific ortho-amino isomer are not extensively documented in the reviewed literature, the synthetic principles for derivatizing the amino group of aminobenzenesulfonamides are well-established. These protocols offer a comprehensive guide, from chemical synthesis to detailed biochemical and biophysical characterization of potential inhibitors.
Section 1: Synthesis of Inhibitor Candidates from this compound
The exocyclic amino group of this compound serves as a versatile handle for chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). A common and effective strategy is the acylation of the amino group to generate a library of amide derivatives.
Protocol 1.1: Acylation of this compound
This protocol describes a general procedure for the synthesis of N-(2-(N,N-dimethylsulfamoyl)phenyl)acetamide, a representative derivative.
Materials and Reagents:
-
This compound
-
Acetyl chloride (or other desired acyl chloride/anhydride)
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-acylated derivative.
Visualization of Synthetic Workflow:
Caption: General workflow for the acylation of this compound.
Section 2: Application in Carbonic Anhydrase Inhibition
The primary sulfonamide group is the classical zinc-binding moiety responsible for the inhibition of carbonic anhydrases. Sulfonamides bind to the Zn(II) ion in the enzyme's active site in a tetrahedral geometry, displacing the catalytic zinc-bound water molecule or hydroxide ion. This interaction blocks the enzyme's ability to catalyze the hydration of CO₂.
Visualization of CA Inhibition Mechanism:
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
Section 3: Quantitative Inhibitory Data (Analogous Compounds)
While specific inhibitory data for derivatives of this compound is pending investigation, extensive data exists for other benzenesulfonamide analogues against various human carbonic anhydrase (hCA) isoforms. This data is crucial for establishing SAR and for selecting appropriate isoforms for screening. The table below summarizes inhibition constants (Kᵢ) for selected benzenesulfonamide derivatives against key hCA isoforms.
| Compound ID | Modification on Benzenesulfonamide Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide | Standard Inhibitor | 250 | 12 | 25 | 5.7 | [2] |
| Compound 5a | 4-(N-benzylcyanamido) | 42.1 | 165 | 21.3 | 1.9 | [3] |
| Compound 5b | 4-(N-phenylcyanamido) | 41.5 | 30.1 | 24.8 | 5.7 | [3] |
| Compound 5c | 4-(N-cyclohexylcyanamido) | 42.5 | 41.3 | 1.5 | 0.8 | [3] |
| Compound 5b | 4-(ureido)-N-(4-fluorophenyl) | - | 13.9 | 18.2 | 8.7 | |
| Compound 5c | 4-(ureido)-N-(4-chlorophenyl) | - | 19.4 | 19.8 | 17.2 | |
| Hydrazone 7 | 4-(2-(2-methoxybenzylidene)hydrazinyl)- | 45.5 | 6.65 | 10.4 | 11.2 | [2] |
| Hydrazone 12 | 4-(2-(2,5-dimethoxybenzylidene)hydrazinyl)- | 22.8 | 4.85 | 8.54 | 9.15 | [2] |
Note: The presented data is for analogous compounds and serves as a reference for potential inhibitory activities.
Section 4: Experimental Protocols for Inhibitor Characterization
Protocol 4.1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[4]
Materials and Reagents:
-
Purified human Carbonic Anhydrase isozyme (e.g., hCA II)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a positive control inhibitor (e.g., Acetazolamide)
-
DMSO for dissolving compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh.
-
Prepare serial dilutions of test compounds and the positive control in Assay Buffer containing a small percentage of DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Control wells (100% activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Inhibitor wells: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells (except the blank).
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition vs. inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 4.2: Fluorescent Thermal Shift Assay (FTSA)
FTSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). Ligand binding typically stabilizes the protein, resulting in an increase in Tₘ. This shift is proportional to the ligand's binding affinity.[5]
Materials and Reagents:
-
Purified CA isozyme
-
Assay Buffer (e.g., phosphate-buffered saline, PBS)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Test compounds
-
Real-time PCR (qPCR) instrument with a melt curve function
Procedure:
-
Assay Mixture Preparation: Prepare a master mix containing the CA enzyme (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 2x-5x) in the Assay Buffer.
-
Plate Setup:
-
In a 96-well PCR plate, add the desired volume of the assay mixture to each well.
-
Add a small volume of the test compound at various concentrations (or DMSO for the control).
-
-
Thermal Denaturation:
-
Place the sealed plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The raw data will be fluorescence intensity versus temperature.
-
The melting temperature (Tₘ) is the inflection point of the sigmoidal unfolding curve, which corresponds to the peak of the first derivative plot (-dF/dT).
-
The change in melting temperature (ΔTₘ) is calculated as (Tₘ with ligand) - (Tₘ without ligand).
-
The dissociation constant (Kₐ) can be estimated by fitting the ΔTₘ values versus ligand concentration to the appropriate thermodynamic equations.[5]
-
Protocol 4.3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS) in a single experiment.[6]
Materials and Reagents:
-
Purified CA isozyme
-
Assay Buffer (e.g., PBS), degassed thoroughly
-
Test compound, accurately concentrated
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the CA solution (e.g., 10-50 µM) in the degassed Assay Buffer and load it into the sample cell of the calorimeter.
-
Prepare the inhibitor solution (typically 10-20 times more concentrated than the protein) in the exact same buffer and load it into the injection syringe.
-
-
Titration:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection (often discarded in analysis) followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor solution into the protein solution.
-
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is recorded as a series of heat-burst peaks.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change (ΔQ) for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Section 5: Experimental Workflow and Assay Selection
The development of an enzyme inhibitor follows a logical progression from synthesis to comprehensive characterization. The choice between biophysical assays like FTSA and ITC often depends on the stage of the project and the specific questions being asked.
Visualization of Overall Inhibitor Development Workflow:
Caption: A typical workflow for the development of enzyme inhibitors.
Visualization of Assay Selection Logic:
Caption: Decision guide for selecting a biophysical binding assay.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminobenzenesulfonamide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Sciencemadness Discussion Board - synthesis of 2-aminobenzenesulfonamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-Aminobenzenesulfonamide, 98% | Fisher Scientific [fishersci.ca]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Monitoring Reactions Involving 2-amino-N,N-dimethylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-amino-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. The efficient and controlled synthesis of its derivatives requires precise monitoring of reaction progress to optimize yield, minimize impurity formation, and ensure process safety. This document provides detailed application notes and protocols for several common analytical techniques used to monitor reactions involving this compound. The described methods include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation and real-time tracking.
Chromatographic Techniques
Chromatographic methods are fundamental for separating the starting material, intermediates, product, and byproducts in a reaction mixture.
Thin-Layer Chromatography (TLC)
TLC is an indispensable technique for the rapid, qualitative monitoring of reaction progress. It is cost-effective and allows for the simultaneous analysis of multiple samples, making it ideal for optimizing reaction conditions.[1] By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can quickly determine the status of the reaction.[2]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 coated aluminum plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a small vial. Prepare similar solutions of the starting material (this compound) and any known standards for co-spotting.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, starting material, and a co-spot (starting material and reaction mixture on the same spot) onto the origin line. Ensure spots are small and do not diffuse widely.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for sulfonamides is a mixture of dichloromethane and acetone (e.g., 4:1 v/v).[3] Adding a small amount of a basic modifier like triethylamine (~0.1%) can improve the peak shape of amine-containing compounds by minimizing interactions with the acidic silica gel.[3]
-
Visualization: After the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). If compounds are not UV-active, staining with reagents like potassium permanganate or ninhydrin can be used.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation: Typical TLC Parameters
| Analyte | Mobile Phase (DCM:Acetone) | Typical Rf Value | Visualization |
| This compound | 4:1 | ~0.4 - 0.5 | UV (254 nm) |
| Sulfonamide Product (example) | 4:1 | ~0.6 - 0.7 | UV (254 nm) |
Note: Rf values are highly dependent on the specific reaction product, exact mobile phase composition, and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of reaction mixtures, providing detailed information on conversion, yield, and purity. Reversed-phase HPLC is commonly employed for the analysis of sulfonamides.[4][5]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) and dilute it in the initial mobile phase composition to a known final volume (e.g., 10 mL). This prevents further reaction and ensures compatibility with the HPLC system. Filter the sample through a 0.45 µm syringe filter if particulates are present.[6]
-
Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector.[5]
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid. Using formic acid improves peak shape and is compatible with mass spectrometry (MS).[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 265 nm.[5]
-
Injection Volume: 5-10 µL.
-
-
Analysis: Identify peaks by comparing their retention times to those of authentic standards. Quantify the concentration of each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.
Data Presentation: Typical HPLC Parameters
| Parameter | Setting |
| Column | Reversed-Phase C18 (e.g., YMC-Triart C8, 250x4.6 mm, 5µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min[5] |
| Gradient | 5% to 95% B over 20 minutes |
| Detection Wavelength | 265 nm[5] |
| Column Temperature | 25 °C[5] |
| Injection Volume | 5 µL[5] |
Note: Retention times must be determined empirically using standards.
Spectroscopic Techniques
Spectroscopic methods provide structural information, allowing for unambiguous confirmation of product formation and real-time monitoring of functional group transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reaction progress by observing changes in the chemical environment of specific protons. The formation of a sulfonamide from an amine results in distinct changes in the ¹H NMR spectrum.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Take an aliquot from the reaction mixture. Remove the solvent under reduced pressure or by passing a stream of nitrogen.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.[7]
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of the signal corresponding to the -NH₂ protons of this compound. Concurrently, monitor the appearance of a new signal corresponding to the sulfonamide -SO₂NH- proton.[8] The integration of these signals relative to the starting material and product signals can provide a quantitative measure of the reaction conversion.
Data Presentation: Characteristic ¹H NMR Shifts
| Proton Group | Starting Material (Typical δ, ppm) | Product (Typical δ, ppm) |
| Aromatic Protons | 6.5 - 7.7 | 7.0 - 8.0[8] |
| Amine (-NH₂) | ~4.0 - 6.0 (broad) | Disappears |
| Sulfonamide (-SO₂NH-) | N/A | 8.0 - 10.5 (broad singlet)[8][9] |
| N-Methyl (-N(CH₃)₂) | ~2.7 | ~2.7 - 2.9 (minor shift) |
Note: Chemical shifts (δ) are dependent on the solvent and the specific structure of the product.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of a reaction without the need for sampling. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of species with characteristic IR absorptions can be tracked over time.[10] This is particularly useful for understanding reaction kinetics and identifying transient intermediates.
Experimental Protocol: In-situ FTIR Monitoring
-
Setup: Insert a clean, dry in-situ FTIR-ATR probe into the reaction flask.
-
Background Spectrum: Before adding reagents, collect a background spectrum of the solvent and starting materials at the reaction temperature.
-
Reaction Initiation: Start the reaction (e.g., by adding the final reagent).
-
Data Collection: Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
Analysis: Monitor the changes in the IR spectrum. Key changes include the decrease in the intensity of N-H bending vibrations of the primary amine starting material and the increase in the intensity of the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide product.[8]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Status |
| Primary Amine (-NH₂) | N-H Bend | ~1650 - 1580 | Decreases |
| Sulfonamide (R-SO₂-N) | S=O Asymmetric Stretch | ~1320 - 1310[8] | Increases |
| Sulfonamide (R-SO₂-N) | S=O Symmetric Stretch | ~1155 - 1143[8] | Increases |
Summary and Comparison of Techniques
The choice of monitoring technique depends on the specific requirements of the analysis, such as the need for quantitative data, the speed of the reaction, and available instrumentation.
| Technique | Data Type | Speed | Cost / Expertise | Key Advantages |
| TLC | Qualitative | Very Fast (~15-30 min) | Low | Rapid, inexpensive, good for reaction screening.[1] |
| HPLC | Quantitative | Moderate (~30-45 min) | High | Accurate quantification of yield and purity.[5] |
| NMR | Quantitative / Structural | Moderate (~15 min/sample) | High | Provides unambiguous structural information.[9] |
| In-situ FTIR | Semi-Quantitative | Real-Time | Very High | Continuous, real-time data for kinetic analysis.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Separation of Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 8. rsc.org [rsc.org]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
Application Notes and Protocols for the Formulation of 2-amino-N,N-dimethylbenzenesulfonamide in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing formulations for the investigational compound 2-amino-N,N-dimethylbenzenesulfonamide. Due to the limited publicly available data on the formulation of this specific molecule, this document outlines established strategies for enhancing the solubility and bioavailability of poorly water-soluble drugs, particularly those belonging to the sulfonamide class. The provided protocols are intended as a starting point and should be optimized based on experimental data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 85-88 °C | [2] |
| Boiling Point | 347.3 ± 44.0 °C at 760 mmHg | |
| Purity | >98% (Commercially available) | [2] |
The solid nature and relatively high melting point of this compound suggest that it may have poor aqueous solubility, a common characteristic of "brick-dust" molecules.[3] This presents a significant hurdle for achieving adequate bioavailability in drug delivery systems.[4][5]
Formulation Strategies for Poorly Soluble Drugs
Several techniques can be employed to improve the dissolution and absorption of poorly soluble compounds like this compound.[6][7] The choice of strategy will depend on the desired route of administration, target release profile, and the specific properties of the drug.
Particle Size Reduction
Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[7]
-
Micronization: This process reduces the average particle diameter to the micrometer range.
-
Nanonization (Nanosuspensions): This involves reducing the particle size to the nanometer range, further enhancing the surface area and saturation solubility.[5] Nanosuspensions are finely dispersed solid drug particles in an aqueous vehicle.[5]
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[3][4] This can be achieved by methods such as spray drying or hot-melt extrusion.[3] The drug can exist in an amorphous form within the polymer, which has higher energy and thus greater solubility than the crystalline form.[3][7]
Lipid-Based Formulations
For lipophilic drugs, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[4] These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).
Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the drug molecule within their hydrophobic cavity and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.[6][7]
Experimental Protocols
The following are generalized protocols that can be adapted for the formulation of this compound.
Protocol 1: Preparation of a Nanosuspension by Antisolvent Precipitation
This protocol describes a bottom-up approach to producing drug nanoparticles.
Materials:
-
This compound
-
A suitable organic solvent (e.g., ethanol, acetone)
-
An antisolvent (e.g., purified water)
-
A stabilizer (e.g., Poloxamer 188, PVP K30)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolution: Dissolve a known amount of this compound in the selected organic solvent to prepare the drug solution.
-
Antisolvent Preparation: Prepare the antisolvent phase by dissolving the stabilizer in purified water.
-
Precipitation: While vigorously stirring the antisolvent solution, slowly inject the drug solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-speed homogenization or sonication to further reduce particle size and ensure uniformity.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Experimental Workflow for Nanosuspension Preparation
Caption: Workflow for preparing a drug nanosuspension.
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and is relatively simple to implement on a laboratory scale.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in the common solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will result in a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing a solid dispersion.
Potential Mechanism of Action: Sulfonamide Signaling Pathway
Sulfonamides are a class of synthetic antimicrobial agents.[8][9] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[8] Bacteria require folic acid for the synthesis of nucleic acids and amino acids.[8] Humans are not affected by this mechanism as they obtain folic acid from their diet.[8] While the specific therapeutic target of this compound is not specified, the general antibacterial mechanism of sulfonamides is depicted below.
Sulfonamide Mechanism of Action
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion
The successful formulation of this compound for drug delivery studies will likely require strategies to overcome its presumed poor aqueous solubility. The application notes and protocols provided herein offer a foundation for initiating formulation development. It is imperative that comprehensive experimental work be conducted to identify the most suitable formulation approach and to optimize its composition and manufacturing process for the intended application. Further characterization of the drug's solubility and permeability, in accordance with the Biopharmaceutics Classification System (BCS), is highly recommended to guide these efforts.[5][7]
References
- 1. arctomsci.com [arctomsci.com]
- 2. 54468-86-9 this compound AKSci W6871 [aksci.com]
- 3. mdpi.com [mdpi.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. advanced-medicinal-chemistry.peersalleyconferences.com [advanced-medicinal-chemistry.peersalleyconferences.com]
Troubleshooting & Optimization
common issues in the synthesis of 2-amino-N,N-dimethylbenzenesulfonamide and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-amino-N,N-dimethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and established synthetic pathway involves a multi-step process beginning with the protection of the amino group of an aniline derivative, followed by chlorosulfonation, amination, N,N-dimethylation, and deprotection or reduction of a nitro group if a nitrated precursor is used. A typical route starts from 2-nitroaniline, which undergoes diazotization followed by sulfonation to yield 2-nitrobenzenesulfonyl chloride. This intermediate is then reacted with dimethylamine to form 2-nitro-N,N-dimethylbenzenesulfonamide, which is subsequently reduced to the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
Many reagents used in this synthesis are hazardous. Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride is also corrosive and toxic. Nitroaromatic compounds can be explosive and are often toxic. Dimethyl sulfate is a potent alkylating agent and is carcinogenic. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. By comparing the spots of the reaction mixture with the starting materials and expected products, you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Chlorosulfonation Step
Issue: Low yield of 2-nitrobenzenesulfonyl chloride.
| Potential Cause | Solution |
| Incomplete reaction | Ensure a sufficient excess of chlorosulfonic acid is used. However, to avoid excessive waste, a two-step approach can be employed: first, sulfonation with sulfuric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride.[1] |
| Hydrolysis of the sulfonyl chloride | The reaction must be carried out under anhydrous conditions as 2-nitrobenzenesulfonyl chloride is sensitive to moisture.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Side reactions | Overheating can lead to the formation of sulfones and other byproducts.[3] Maintain the recommended reaction temperature, often requiring cooling in an ice bath. |
| Formation of isomers | While the ortho-isomer is desired from 2-nitroaniline, steric hindrance from the nitro group generally directs sulfonation to the para-position in aniline derivatives.[4][5] Starting with 2-nitroaniline helps to ensure the correct isomer formation. |
Experimental Protocol: Improved Chlorosulfonation of Acetanilide (as an example of controlling sulfonation)
This protocol demonstrates a method to improve the yield and reduce waste in a related chlorosulfonation reaction.
-
Sulfonation: To a stirred solution of acetanilide in an inert solvent like CCl4, slowly add chlorosulfonic acid (2.1 equivalents) at a controlled temperature.[1]
-
Chlorination: After the initial sulfonation, add phosphorus pentachloride (PCl5) as a chlorinating agent.[1] The addition of a small amount of a catalyst like NH4Cl has been shown to increase the yield.[1]
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The solid p-acetamidobenzenesulfonyl chloride precipitates and can be collected by filtration.
N,N-Dimethylation Step
Issue: Incomplete methylation or formation of monomethylated byproduct.
| Potential Cause | Solution |
| Insufficient methylating agent | Use a molar excess of the methylating agent, such as dimethyl sulfate.[6][7] |
| Suboptimal base | A suitable base is crucial for deprotonating the sulfonamide nitrogen. Sodium carbonate or a stronger, non-nucleophilic base like DBU can be effective.[6] |
| Low reaction temperature | The reaction may require heating to proceed to completion. Refluxing in a suitable solvent like acetone is a common practice.[6] |
Experimental Protocol: N,N-Dimethylation of a Sulfonamide
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzenesulfonamide in a suitable solvent like acetone.
-
Reagents: Add a base, such as sodium bicarbonate, to the solution. Then, add dimethyl sulfate dropwise while stirring.[6]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[6]
-
Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. The residue can then be purified.
Reduction of the Nitro Group
Issue: Low yield or incomplete reduction of 2-nitro-N,N-dimethylbenzenesulfonamide.
| Potential Cause | Solution |
| Inactive catalyst | If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. Use a fresh batch if necessary.[8] |
| Incorrect reducing agent | A variety of reducing agents can be used, such as iron powder in acidic media, tin(II) chloride, or sodium hydrosulfite.[8] The choice of reagent can impact the yield and selectivity. |
| Side reactions | Over-reduction or side reactions can occur. Control the reaction temperature and time carefully. |
Experimental Protocol: Reduction of a Nitroarene using Iron
-
Setup: In a round-bottom flask, suspend the 2-nitro-N,N-dimethylbenzenesulfonamide in a mixture of water and a co-solvent like ethanol.
-
Reaction: Add iron powder and a small amount of acid (e.g., acetic acid or hydrochloric acid) to catalyze the reaction. Heat the mixture to reflux with vigorous stirring.[9]
-
Monitoring: Monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.
-
Work-up: Once the reaction is complete, filter the hot solution to remove the iron sludge. The filtrate can then be cooled and the product isolated by extraction or crystallization.
Visualizing the Workflow
The following diagrams illustrate the key steps and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorosulfonation step.
Caption: Troubleshooting logic for the N,N-dimethylation step.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. server.ccl.net [server.ccl.net]
- 7. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions (temperature, solvent, catalyst) for 2-amino-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N,N-dimethylbenzenesulfonamide. The following information is designed to help optimize reaction conditions and address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable method involves a two-step process:
-
Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine to form 2-nitro-N,N-dimethylbenzenesulfonamide.
-
Reduction: Reduction of the nitro group of 2-nitro-N,N-dimethylbenzenesulfonamide to an amino group to yield the final product.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in sulfonamide synthesis can often be attributed to several factors:
-
Poor quality of starting materials: Ensure the 2-nitrobenzenesulfonyl chloride is pure and has not hydrolyzed. The dimethylamine solution should be of the correct concentration.
-
Suboptimal reaction conditions: The temperature, solvent, and reaction time may not be ideal.
-
Side reactions: The most common side reaction is the hydrolysis of the sulfonyl chloride.
-
Inefficient reduction: The reduction of the nitro group may be incomplete.
Q3: What are the best solvents for the sulfonylation step?
A variety of inert organic solvents can be used. The choice depends on the solubility of the reactants and the desired reaction temperature. Common choices include:
-
Halogenated hydrocarbons: Dichloromethane (DCM) or chloroform.
-
Ethers: Dioxane or tetrahydrofuran (THF).
-
Aprotic polar solvents: Acetonitrile.
It is crucial to use anhydrous (dry) solvents to minimize the hydrolysis of the sulfonyl chloride.[1]
Q4: Can a catalyst be used to improve the sulfonylation reaction?
Yes, a catalyst can be beneficial. 4-Dimethylaminopyridine (DMAP) is a commonly used catalyst that can enhance the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.
Q5: What are the recommended conditions for the reduction of the nitro group?
Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation is a common and clean method.
-
Catalyst: Palladium on carbon (Pd/C) is a standard choice.
-
Solvent: Alcohols like ethanol or methanol are typically used.
-
Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be used.
Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation in Sulfonylation Step | Hydrolysis of 2-nitrobenzenesulfonyl chloride due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of starting materials. | Consider gentle heating of the reaction mixture. The addition of a catalyst like DMAP can also improve the reaction rate. | |
| Incorrect stoichiometry. | Verify the molar ratios of the reactants. A slight excess of dimethylamine may be beneficial. | |
| Formation of Multiple Byproducts | Side reactions due to high temperature. | Perform the sulfonylation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| Impure starting materials. | Use freshly purified 2-nitrobenzenesulfonyl chloride. | |
| Incomplete Reduction of the Nitro Group | Inactive catalyst. | Use fresh palladium on carbon catalyst. |
| Insufficient hydrogen pressure or transfer agent. | Ensure adequate hydrogen pressure or use a sufficient excess of the hydrogen transfer reagent. | |
| Catalyst poisoning. | Ensure the starting material and solvent are free of impurities that could poison the catalyst. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the workup solvent. | Optimize the extraction solvent to maximize product recovery. |
| Oily product that is difficult to crystallize. | Consider purification by column chromatography. |
Experimental Protocols
Below are proposed methodologies for the synthesis of this compound. These are based on established procedures for similar compounds and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 2-nitro-N,N-dimethylbenzenesulfonamide (Sulfonylation)
-
To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of dimethylamine (1.1 eq) in DCM while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolve 2-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq) in ethanol.
-
Add 10% palladium on carbon (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Optimization of Reaction Conditions
The following tables summarize key parameters for optimizing the synthesis.
Table 1: Optimization of the Sulfonylation Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommendation |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Dichloromethane is a good starting point due to its inertness and ease of removal. |
| Temperature | 0 °C to RT | Room Temperature | 40 °C | Start at 0 °C and allow to warm to room temperature to control the initial exothermic reaction. |
| Base | Triethylamine | Pyridine | Diisopropylethylamine | Triethylamine is a common and effective choice. |
| Catalyst | None | DMAP (5 mol%) | - | The use of DMAP is recommended to increase the reaction rate. |
Table 2: Optimization of the Reduction Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommendation |
| Catalyst | 10% Pd/C | Raney Nickel | Platinum(IV) oxide | 10% Pd/C is generally effective and readily available. |
| Solvent | Ethanol | Methanol | Ethyl Acetate | Ethanol is a standard and effective solvent for this type of reduction. |
| Hydrogen Source | H₂ gas (balloon) | H₂ gas (Parr shaker) | Ammonium formate | Hydrogen gas is efficient. For laboratories not equipped for hydrogenation, ammonium formate is a good alternative. |
| Temperature | Room Temperature | 50 °C | - | Room temperature is typically sufficient for this reduction. |
Visualizations
Caption: A two-step experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
troubleshooting peak tailing in HPLC analysis of 2-amino-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-amino-N,N-dimethylbenzenesulfonamide, with a focus on resolving peak tailing.
Troubleshooting Guide
This guide addresses the most frequent causes of peak tailing in a step-by-step, question-and-answer format.
Question 1: My chromatogram for this compound shows a tailing peak. What are the most likely causes?
Answer: Peak tailing for a basic compound like this compound in reversed-phase HPLC is typically caused by undesirable secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are:
-
Silanol Interactions: The basic amine group on your compound can interact strongly with acidic silanol (Si-OH) groups present on the surface of silica-based columns.[1][3][4][5] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the main band, causing the characteristic tail.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[3] Similarly, at a mid-range pH (e.g., > 3), silanol groups on the column can become deprotonated (SiO-), increasing their interaction with the positively charged analyte.[3][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as fronting but can also contribute to tailing.[2][7]
-
Column Degradation: Over time, columns can degrade. Voids can form in the packing material at the column inlet, or the stationary phase can be chemically damaged, creating active sites that cause tailing.[2][8]
Question 2: How can I specifically address peak tailing caused by silanol interactions?
Answer: To minimize the secondary interactions with silanol groups, you have several effective strategies:
-
Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, non-polar group to the residual silanol groups, effectively shielding them from interaction with basic analytes.[4] Columns specifically marketed as "base-deactivated" or those with polar-embedded phases are designed to provide excellent peak shape for basic compounds.[4][5]
-
Add a Competing Base to the Mobile Phase: Introducing a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can be very effective.[9][10] The TEA molecules are smaller and will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak symmetry.[10] A typical concentration is 0.1-0.5% (v/v).
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) using an acid like formic acid or phosphoric acid will protonate the silanol groups (Si-OH).[7][8][11] This neutralizes their negative charge, thereby reducing the strong ionic interaction with your protonated basic analyte.[6][11]
Question 3: What is the impact of mobile phase pH and how do I optimize it?
Answer: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic analyte like this compound, you want to operate at a pH where it is in a single, stable ionic state.
-
Low pH (e.g., pH 2.5 - 3.5): At a low pH, your basic compound will be fully protonated (positively charged). While this may decrease retention time, it ensures a uniform charge state. Crucially, a low pH also keeps the column's silanol groups protonated and non-ionic, which significantly reduces the secondary interactions that cause tailing.[6][11] This is often the most effective strategy for achieving sharp, symmetrical peaks for bases.
-
High pH (e.g., pH > 8, requires a pH-stable column): At a high pH, your analyte will be in its neutral, free-base form. This can increase retention but requires a specialized hybrid or polymer-based column that can withstand high pH without dissolving. Operating at high pH can also yield excellent peak shape as the analyte is uncharged.
Recommendation: Start method development at a low pH (e.g., 2.7) using a suitable buffer like phosphate or formate to ensure a stable and reproducible pH.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A logical workflow for troubleshooting peak shape in HPLC analysis.
Data Summary
The table below illustrates the typical effect of different mobile phase modifications on the peak shape of a basic compound like this compound. The USP Tailing Factor is a measure of peak asymmetry; a value of 1.0 is a perfectly symmetrical Gaussian peak, while values greater than 1.2 indicate significant tailing.[8]
| Condition No. | Column Type | Mobile Phase pH | Additive | Resulting Tailing Factor (Tf) | Peak Shape |
| 1 | Standard C18 | 6.5 | None | 2.1 | Severe Tailing |
| 2 | Standard C18 | 3.0 | None | 1.4 | Moderate Tailing |
| 3 | Standard C18 | 6.5 | 0.2% Triethylamine (TEA) | 1.3 | Minor Tailing |
| 4 | Base-Deactivated C18 | 6.5 | None | 1.2 | Good Symmetry |
| 5 | Base-Deactivated C18 | 3.0 | None | 1.0 | Excellent Symmetry |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Sample Loading Study to Diagnose Column Overload
-
Prepare a Stock Solution: Create a stock solution of this compound at the highest concentration you typically analyze (e.g., 1.0 mg/mL) in your mobile phase.
-
Create Serial Dilutions: Prepare a series of dilutions from the stock solution, for example: 0.5 mg/mL, 0.2 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.
-
Inject Sequentially: Analyze each concentration using your standard HPLC method, starting from the lowest concentration and moving to the highest.
-
Analyze Peak Shape: Carefully examine the tailing factor and overall peak shape for each injection. If the peak shape improves significantly (i.e., the tailing factor decreases) at lower concentrations, column overload is a contributing factor.[2]
Protocol 2: Mobile Phase Preparation with a Competing Base (Triethylamine)
-
Aqueous Phase Preparation: To prepare 1 liter of the aqueous portion of your mobile phase, measure approximately 950 mL of HPLC-grade water into a clean glass bottle.
-
Add Buffer Salts: Add the appropriate amount of your chosen buffer salt (e.g., potassium phosphate).
-
Add Competing Base: Using a calibrated pipette in a fume hood, add the desired volume of triethylamine (TEA). For a 0.2% solution, add 2.0 mL of TEA.
-
Adjust pH: While stirring, carefully adjust the pH to the desired setpoint using an appropriate acid (e.g., phosphoric acid).
-
Final Volume: Bring the solution to the final volume of 1 liter with HPLC-grade water and mix thoroughly.
-
Filter and Degas: Filter the final aqueous mobile phase through a 0.45 µm filter before use and degas appropriately.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for analyzing this compound? A: A base-deactivated reversed-phase column (e.g., C18 or C8) is highly recommended.[4][12] These columns have minimal exposed silanol groups, which are the primary cause of peak tailing for basic compounds.[4][5] Columns with polar-embedded groups can also provide excellent peak shape.[4]
Q2: Can the mobile phase buffer concentration affect peak shape? A: Yes. A low buffer concentration may not have sufficient capacity to maintain a constant pH at the column surface, especially when the sample is injected.[8] This can lead to localized pH shifts and peak distortion. Using a buffer concentration in the range of 20-50 mM is generally recommended to ensure a stable chromatographic environment.[11]
Q3: My peak tailing appeared suddenly. What should I check first? A: If peak tailing appears suddenly on a previously reliable method, the most likely cause is column contamination or degradation.[8] A partially blocked column inlet frit can also cause peak distortion.[2] The first step should be to flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[8] If this does not resolve the issue, replacing the column is the next logical step.
Q4: Besides the column and mobile phase, can instrumental issues cause peak tailing? A: Yes. "Extra-column band broadening" can contribute to peak tailing. This is caused by excessive volume in the system between the injector and the detector.[3] Check for and minimize the length and internal diameter of all connection tubing, especially between the column and the detector cell, to reduce this effect.[3][13]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 5. How do intrinsically base-deactivated phases work? [discover.restek.com]
- 6. agilent.com [agilent.com]
- 7. acdlabs.com [acdlabs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
strategies to improve the yield and purity of 2-amino-N,N-dimethylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis and purification of 2-amino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q1: My yield of 2-nitro-N,N-dimethylbenzenesulfonamide (the precursor) is low. What are the likely causes?
A1: Low yields in the initial sulfonylation step can often be attributed to several factors:
-
Moisture: 2-Nitrobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 2-nitrobenzenesulfonic acid. Ensure all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the 2-nitrobenzenesulfonyl chloride has been consumed before workup.
-
Suboptimal Temperature: The addition of dimethylamine should be performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. However, allowing the reaction to slowly warm to room temperature can ensure it proceeds to completion.
-
Loss during Workup: The product may be lost during the aqueous workup. Ensure that the pH is carefully controlled and that extractions are performed thoroughly.
Q2: The catalytic hydrogenation of 2-nitro-N,N-dimethylbenzenesulfonamide to the final product is slow or incomplete. How can I improve this?
A2: Several factors can affect the efficiency of the catalytic hydrogenation:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst for optimal results. The catalyst loading may also be insufficient; a typical loading is 5-10 mol% of palladium.
-
Hydrogen Pressure: While the reaction can often be run at atmospheric pressure using a hydrogen balloon, some reactions may require higher pressure in a dedicated hydrogenation apparatus to proceed at a reasonable rate.
-
Solvent Choice: The choice of solvent is crucial. Alcohols like methanol or ethanol are generally effective. Ensure the solvent is of sufficient purity.
-
Presence of Catalyst Poisons: Certain functional groups or impurities can poison the catalyst. Ensure the starting material is of high purity.
Q3: I am observing significant side product formation during the hydrogenation step. What are these and how can I avoid them?
A3: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species. Over-reduction is also a possibility, though less common for this transformation. To minimize side products:
-
Ensure Homogeneous Reaction Mixture: Good agitation is essential to ensure proper mixing of the substrate, catalyst, and hydrogen.
-
Monitor the Reaction: Closely monitor the reaction by TLC or HPLC. Stop the reaction once the starting material is consumed to avoid over-reduction.
-
Optimize Reaction Conditions: Adjusting the temperature and pressure can influence selectivity. Milder conditions are generally preferred.
Purification Troubleshooting
Q4: My purified this compound has a broad melting point range, indicating impurities. How can I improve the purity?
A4: A broad melting point range is a clear indicator of impurities. Consider the following purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Activated Carbon Treatment: If your product is colored, this may be due to persistent colored impurities. A treatment with activated carbon during the recrystallization process can help to remove these.
Q5: I am having trouble finding a suitable recrystallization solvent. What should I look for?
A5: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aminobenzenesulfonamides, polar protic solvents or mixtures are often effective. Some potential solvent systems to screen include:
-
Ethanol
-
Isopropanol
-
Ethanol/Water mixture
-
Ethyl acetate/Hexanes mixture
Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.
Table 1: Synthesis of 2-nitro-N,N-dimethylbenzenesulfonamide
| Parameter | Value |
| Starting Material | 2-Nitrobenzenesulfonyl chloride |
| Reagent | Dimethylamine (2 M in THF) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 2: Catalytic Hydrogenation to this compound
| Parameter | Value |
| Starting Material | 2-nitro-N,N-dimethylbenzenesulfonamide |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (balloon or pressure vessel) |
| Solvent | Methanol or Ethanol |
| Temperature | Room temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 90-98% |
Table 3: Purification Method Comparison
| Purification Method | Typical Purity | Typical Recovery |
| Recrystallization | >98% | 70-90% |
| Column Chromatography | >99% | 60-85% |
Experimental Protocols
Protocol 1: Synthesis of 2-nitro-N,N-dimethylbenzenesulfonamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a suitable reaction vessel, dissolve 2-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.
-
Securely attach a balloon filled with hydrogen gas or connect the vessel to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
Caption: Decision tree for improving product purity.
stability issues and degradation pathways of 2-amino-N,N-dimethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues and degradation pathways of 2-amino-N,N-dimethylbenzenesulfonamide. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many sulfonamides, this compound is susceptible to degradation under various conditions. The primary concerns include:
-
Hydrolysis: The sulfonamide bond can be susceptible to cleavage under acidic or basic conditions, leading to the formation of 2-aminobenzenesulfonic acid and dimethylamine.
-
Oxidation: The amino group on the benzene ring is prone to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry place, protected from light.[1] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.
Q3: I am observing a color change in my sample of this compound. What could be the cause?
A3: A color change, typically to a yellowish or brownish hue, is often an indication of oxidative degradation. The primary amino group on the aromatic ring can be oxidized to form nitroso or nitro compounds, which are often colored. Ensure the compound is stored under an inert atmosphere and protected from light to minimize this.
Q4: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What are the likely degradation products?
A4: The presence of unexpected peaks in your analytical data suggests sample degradation. Based on the structure of this compound, potential degradation products could include:
-
2-aminobenzenesulfonic acid: Resulting from the hydrolysis of the sulfonamide bond.
-
Dimethylamine: Also a product of sulfonamide bond hydrolysis.
-
Oxidized derivatives: Such as nitroso or nitro-benzenesulfonamides.
-
Acetylated derivative: If acetic acid or other acetylating agents are present, the primary amino group can be acetylated.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Interaction of the basic amino group with acidic silanol groups on the HPLC column.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the amino group (e.g., using a buffer with a pH above the pKa of the amine).
-
Column Selection: Use a column with end-capping or a base-deactivated stationary phase.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Solvent Stability: Assess the stability of this compound in the solvent used for your stock solutions and final assay medium. Use freshly prepared solutions for each experiment.
-
pH of Medium: Be mindful of the pH of your cell culture or assay buffer, as extreme pH values can accelerate hydrolysis.
-
Light Exposure: Protect your assay plates from direct light, especially if the assay involves prolonged incubation periods.
-
Potential Degradation Pathways
The following diagram illustrates the hypothesized degradation pathways of this compound under common stress conditions.
Caption: Hypothesized degradation pathways of this compound.
Experimental Protocols
To investigate the stability of this compound and identify potential degradation products, a forced degradation study is recommended.
Forced Degradation Study Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Photodegradation: Expose the stock solution (in a photostable, transparent container) to a light source (e.g., a photostability chamber with a UV lamp).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). Detection can be performed using a UV detector and a mass spectrometer (LC-MS) to identify the masses of the degradation products.
Experimental Workflow for Stability Investigation
The following diagram outlines a general workflow for investigating the stability of this compound.
Caption: A workflow for investigating the stability of a pharmaceutical compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform forced degradation studies as outlined above to generate this data for their specific formulations and storage conditions. The results can be summarized in a table as follows:
| Stress Condition | Incubation Time (hours) | % Degradation | Major Degradation Products (m/z) |
| 0.1 N HCl | 24 | Data to be generated | Data to be generated |
| 0.1 N NaOH | 24 | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 | Data to be generated | Data to be generated |
| Light Exposure | 24 | Data to be generated | Data to be generated |
| Thermal (60°C) | 24 | Data to be generated | Data to be generated |
References
Technical Support Center: Overcoming Solubility Challenges of 2-amino-N,N-dimethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of 2-amino-N,N-dimethylbenzenesulfonamide.
Troubleshooting Guide: Enhancing Aqueous Solubility
The poor aqueous solubility of this compound is primarily attributed to the hydrophobic nature of its benzene ring.[1] The following strategies can be employed to overcome this limitation.
Logical Workflow for Solubility Enhancement
For a systematic approach to improving the solubility of this compound, consider the following decision-making workflow.
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility is mainly due to the presence of the hydrophobic benzene ring in its structure.[1] While the amino and sulfonamide groups offer some polarity, the non-polar character of the aromatic ring often leads to unfavorable interactions with water molecules.
Q2: Which solubility enhancement technique should I try first?
A2: For ionizable compounds like this compound (due to its amino group), pH adjustment is often the simplest and most cost-effective initial approach.[1][2] Lowering the pH of the aqueous medium will protonate the primary amine, forming a more soluble salt.
Q3: Can I combine different solubility enhancement techniques?
A3: Yes, combining techniques can be highly effective. For instance, you could use a co-solvent in a pH-adjusted solution or use micronization to increase the surface area of a solid dispersion.
Q4: What are the potential disadvantages of using co-solvents?
A4: While effective, co-solvents can sometimes impact the stability of the compound or interfere with downstream biological assays. It is crucial to select a biocompatible co-solvent if the solution is intended for in vitro or in vivo studies.
Q5: How do cyclodextrins improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate the hydrophobic benzene ring of the this compound molecule, forming an inclusion complex that has significantly improved aqueous solubility.[1][3]
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes the most common strategies for enhancing the solubility of this compound.
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amino group to form a more soluble salt.[1] | Simple, cost-effective, and often highly effective. | May not be suitable for all applications; can affect compound stability. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the solvent system.[2][4] | Can significantly increase solubility; a wide range of co-solvents are available. | May interfere with biological assays; potential toxicity of some solvents. |
| Complexation | Encapsulation of the hydrophobic part of the molecule within a larger molecule (e.g., cyclodextrin).[5] | Can lead to substantial solubility enhancement; may improve stability. | Can be more expensive; the complex may have different properties than the free compound. |
| Surfactants | Formation of micelles that entrap the poorly soluble compound, increasing its apparent solubility.[2] | Effective at low concentrations; a variety of surfactants are available. | Potential for toxicity; can interfere with certain assays. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio through techniques like micronization or nanosizing to improve the dissolution rate.[2][3][4][6] | Enhances dissolution rate; can be applied to the solid form of the compound. | Does not increase the equilibrium solubility; may require specialized equipment. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution.[2][4] | Can significantly improve dissolution rate and bioavailability. | Can be complex to formulate; potential for physical instability (recrystallization). |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 7 (e.g., citrate buffers, phosphate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH for solubilization.
Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a panel of water-miscible, biocompatible organic solvents (e.g., ethanol, propylene glycol, DMSO, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Follow steps 2-5 from the pH Adjustment protocol for each co-solvent mixture.
-
Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested to determine the most effective system.
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
Caption: Experimental workflow for enhancing solubility using cyclodextrin complexation.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached.
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in each solution.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the type of complex formed and can be used to determine the stability constant of the complex.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. japer.in [japer.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Accurate Quantification of 2-amino-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-amino-N,N-dimethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most suitable techniques. HPLC-UV is a robust and widely available method for routine analysis. UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low-level quantification.
Q2: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A2: Due to the complexity of biological samples, proper sample preparation is crucial to remove interferences and prevent contamination of the analytical system.[1][2] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration, but requires method development to select the appropriate sorbent and elution solvents.
Q3: My HPLC chromatogram for this compound shows poor peak shape (e.g., tailing). What are the possible causes and solutions?
A3: Peak tailing for aromatic amines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated amine.
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Column Selection: Employ a modern, high-purity silica column with end-capping to minimize accessible silanol groups. Consider columns specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.
Q4: I am observing low sensitivity in my LC-MS/MS analysis of this compound. How can I improve the signal intensity?
A4: Low sensitivity in LC-MS/MS analysis can stem from several factors. Here are strategies to enhance the signal:
-
Mobile Phase Optimization: For electrospray ionization (ESI) in positive mode, ensure your mobile phase contains a volatile acidic additive like formic acid to promote protonation.
-
Ion Source Parameter Optimization: Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature to maximize ionization efficiency.
-
Sample Clean-up: Matrix components can suppress the ionization of the target analyte. Implement a more rigorous sample clean-up procedure like SPE.
-
Post-Column Infusion: To improve sensitivity in positive ion electrospray, a post-column addition of a weak acid like formic acid can be beneficial if the mobile phase does not already contain an acid.
Q5: What are potential degradation pathways for this compound that I should be aware of during analysis?
A5: Sulfonamides can degrade under certain conditions. Common degradation pathways involve cleavage of the S-N bond, which can lead to the formation of sulfanilic acid and other related compounds.[3] Hydroxylation of the benzene ring is another potential degradation route.[3][4] It is advisable to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and ensure the analytical method is stability-indicating.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Incorrect mobile phase composition.- Column not equilibrated.- Detector lamp issue.- Sample degradation. | - Verify mobile phase preparation.- Equilibrate the column for a sufficient time.- Check detector lamp status.- Prepare fresh samples and standards. |
| Ghost peaks | - Contamination in the mobile phase, injection system, or column. | - Use fresh, high-purity solvents.- Flush the injection system.- Clean the column with a strong solvent. |
| Baseline drift | - Column temperature fluctuations.- Mobile phase not properly degassed.- Contaminated column. | - Use a column oven for stable temperature control.- Degas the mobile phase before use.- Clean or replace the column. |
| Retention time shifts | - Inconsistent mobile phase composition.- Changes in column temperature.- Column aging. | - Prepare mobile phase accurately and consistently.- Maintain a constant column temperature.- Replace the column if performance deteriorates. |
UPLC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background noise | - Contamination from sample matrix, solvents, or system components.[1] | - Use high-purity LC-MS grade solvents.- Implement a more thorough sample clean-up.- Clean the ion source. |
| Inconsistent peak areas | - Ion suppression or enhancement from matrix effects.- Inconsistent sample injection volume.- Unstable spray in the ion source. | - Improve sample preparation to remove interfering matrix components.- Use a stable isotope-labeled internal standard.- Check the autosampler for proper operation.- Optimize ion source parameters and check for blockages. |
| No signal in MS | - No mobile phase flow.- Ion source is not properly connected or is dirty.- Incorrect MS method parameters. | - Check the LC pump and ensure there is flow.- Verify all connections to the ion source and clean it if necessary.- Review and confirm all MS method parameters. |
| Split peaks | - Sample solvent is incompatible with the mobile phase.- Column is clogged or damaged. | - Dissolve the sample in a solvent similar to the initial mobile phase.- Backflush or replace the column. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable percentage of B, then ramp up to elute the analyte. A good starting point is 20% B, increasing to 80% B over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds) |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation:
-
For biological samples, perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
3. Method Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interfering peaks at the retention time of the analyte.[5][6] |
| Linearity | Proportionality of the response to the concentration. | Correlation coefficient (r²) ≥ 0.995 over a range of concentrations.[6][7] |
| Accuracy | Closeness of the measured value to the true value. | 80-120% recovery for spiked samples.[6] |
| Precision | Repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 15%.[6][8] |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio of 3:1.[6] |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio of 10:1.[6] |
Protocol 2: UPLC-MS/MS Method for Quantification
This protocol outlines a sensitive and selective method for the quantification of this compound.
1. UPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | A fast gradient is typically used, for example, starting at 5% B and ramping up to 95% B in 3-5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
2. MS/MS Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ions (Q3) | To be determined by infusing a standard solution and performing a product ion scan. Select at least two characteristic product ions. |
| Collision Energy | Optimize for each MRM transition. |
| Capillary Voltage | Typically 3-4 kV |
| Source Temperature | Optimize based on instrument manufacturer's recommendations (e.g., 150 °C). |
| Desolvation Gas Flow | Optimize based on instrument manufacturer's recommendations (e.g., 800 L/hr). |
3. Sample Preparation and Validation:
-
Follow the sample preparation steps outlined in the HPLC-UV protocol. For higher sensitivity, consider using Solid-Phase Extraction (SPE).
-
Method validation should follow the same parameters as the HPLC-UV method, with potentially tighter acceptance criteria for accuracy and precision due to the higher performance of the technique.
Data Presentation
Table 1: Representative HPLC-UV Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Accuracy (% Recovery) | 95.2 - 103.5% |
| Precision (RSD) | < 5% |
| LOD | 10 ng/mL |
| LOQ | 30 ng/mL |
Table 2: Representative UPLC-MS/MS Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity (r²) | 0.999 |
| Accuracy (% Recovery) | 98.1 - 101.7% |
| Precision (RSD) | < 3% |
| LOD | 0.1 ng/mL |
| LOQ | 0.3 ng/mL |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical workflow for troubleshooting poor analytical results.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aaps.ca [aaps.ca]
- 6. assayprism.com [assayprism.com]
- 7. coresta.org [coresta.org]
- 8. pharmtech.com [pharmtech.com]
resolving common errors in the interpretation of spectral data for 2-amino-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common errors encountered during the interpretation of spectral data for 2-amino-N,N-dimethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While an experimental spectrum may vary slightly based on solvent and concentration, the predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would show distinct signals for the aromatic protons, the amine protons, and the N,N-dimethyl protons. The aromatic region is particularly important for confirming the ortho substitution pattern.
Q2: How can I confirm the presence of the primary amine and sulfonamide groups using IR spectroscopy?
A2: The infrared (IR) spectrum provides characteristic absorption bands for these functional groups. The primary amine (-NH₂) typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide group (-SO₂N(CH₃)₂) will exhibit strong asymmetric and symmetric stretching bands for the S=O bonds, usually around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
Q3: What is the expected molecular ion peak in the mass spectrum of this compound?
A3: The molecular formula for this compound is C₈H₁₂N₂O₂S, which corresponds to a molecular weight of approximately 200.26 g/mol . In a mass spectrum, you should look for the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z 200 or 201, respectively, depending on the ionization technique used.
Q4: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?
A4: Overlapping aromatic signals are a common issue. You can try the following:
-
Use a different deuterated solvent: Changing the solvent can alter the chemical shifts of the protons, potentially resolving the overlap.[1][2] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.
-
Increase the magnetic field strength: A higher field spectrometer (e.g., 500 MHz vs. 300 MHz) will provide better signal dispersion.
-
Perform a 2D NMR experiment: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of individual multiplets even if they overlap.
Q5: I am seeing a significant loss of 64 Da in my mass spectrum. What does this correspond to?
A5: A neutral loss of 64 Da is a characteristic fragmentation pattern for aromatic sulfonamides and corresponds to the elimination of sulfur dioxide (SO₂).[3] This is a strong indicator of the presence of the sulfonamide group in your molecule.
Troubleshooting Guides
¹H and ¹³C NMR Spectral Interpretation
Issue: Ambiguous assignment of aromatic protons and carbons, or difficulty distinguishing from isomers (e.g., 4-amino-N,N-dimethylbenzenesulfonamide).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous NMR spectra.
Data Interpretation Tables:
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic H (4 protons) | 6.7 - 7.8 | Multiplets | 4H | The ortho-substitution pattern will lead to a complex splitting pattern for the four adjacent aromatic protons. Expect distinct signals for each. |
| Amine (-NH₂) | 4.0 - 5.5 | Broad Singlet | 2H | Chemical shift is highly dependent on solvent and concentration; may exchange with D₂O.[4] |
| N,N-dimethyl (-N(CH₃)₂) | ~2.7 | Singlet | 6H | A sharp singlet integrating to 6 protons is characteristic of the two equivalent methyl groups. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C (6 carbons) | 115 - 150 | Expect 6 distinct signals due to the lack of symmetry in the ortho-substituted ring. The carbon attached to the amino group will be the most upfield, while the one attached to the sulfonamide will be more downfield. |
| N,N-dimethyl (-N(CH₃)₂) | ~38 |
Common Errors & Solutions:
-
Error: Mistaking the compound for its 4-amino isomer.
-
Solution: The 4-amino isomer is highly symmetric and will show a much simpler aromatic region in the ¹H NMR spectrum (typically two doublets, an AA'BB' system) and only 4 signals in the ¹³C NMR aromatic region. The 2-amino isomer will have four distinct and complex multiplets in the ¹H NMR and six signals in the ¹³C NMR for the aromatic carbons.[5]
-
-
Error: The -NH₂ peak is not visible or is very broad.
-
Error: Presence of unexpected peaks.
IR Spectroscopy
Issue: Incorrectly identifying or missing key functional group peaks.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two distinct peaks are expected for the symmetric and asymmetric stretches. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak | From the N-methyl groups. |
| S=O Asymmetric Stretch | 1350 - 1300 | Strong | A very prominent and reliable peak for the sulfonamide group. |
| S=O Symmetric Stretch | 1170 - 1150 | Strong | Another strong and characteristic peak for the sulfonamide. |
| C-N Stretch | 1250 - 1350 | Medium | |
| S-N Stretch | 900-950 | Medium |
Common Errors & Solutions:
-
Error: A broad peak in the 3200-3600 cm⁻¹ region is attributed solely to the N-H stretch.
-
Solution: This region can also contain O-H stretching from water contamination. Ensure your sample and KBr (if making a pellet) are completely dry. A properly resolved spectrum should show two sharper peaks for the primary amine.
-
-
Error: The sulfonamide S=O peaks are weak or poorly resolved.
-
Solution: This could be due to poor sample preparation. Ensure good contact between the sample and the ATR crystal or proper grinding and pressing if making a KBr pellet.
-
Mass Spectrometry
Issue: Difficulty interpreting the fragmentation pattern.
Fragmentation Pathway:
Caption: Common fragmentation pathways for this compound.
Table 4: Expected Mass Fragments
| m/z | Identity | Notes |
| 201 | [M+H]⁺ | Protonated molecular ion. |
| 200 | M⁺ | Molecular ion (less common in ESI). |
| 137 | [M+H - SO₂]⁺ | Result of the characteristic loss of sulfur dioxide.[3] |
| 157 | [M+H - N(CH₃)₂]⁺ | Loss of the dimethylamine radical. |
Common Errors & Solutions:
-
Error: The molecular ion peak is not observed.
-
Solution: This can happen with certain ionization techniques if the molecule is particularly fragile. Use a softer ionization method like Electrospray Ionization (ESI). Look for the protonated molecule [M+H]⁺ at m/z 201, which is often more stable.
-
-
Error: The spectrum is dominated by low mass fragments.
-
Solution: The collision energy in MS/MS might be too high, causing extensive fragmentation. Reduce the collision energy to favor the observation of the parent ion and primary fragment ions.
-
Experimental Protocols
NMR Sample Preparation and Acquisition
Caption: General workflow for NMR sample preparation and analysis.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Vortex briefly to dissolve the sample completely.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6] This removes any particulate matter that can degrade spectral quality.
-
Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum (8-16 scans is typically sufficient).
-
Acquire a proton-decoupled ¹³C spectrum (requires more scans, typically 1024 or more, due to the low natural abundance of ¹³C).
-
-
Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum for interpretation.
ATR-FTIR Analysis
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm, even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone).
Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[10] The solution should be free of non-volatile buffers or salts.
-
Infusion: Load the sample solution into a syringe and place it in a syringe pump connected to the ESI source of the mass spectrometer.
-
Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).
-
MS/MS Analysis (Optional): To confirm fragmentation patterns, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 201) as the precursor ion and applying collision-induced dissociation (CID).
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
improving the signal intensity of 2-amino-N,N-dimethylbenzenesulfonamide in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2-amino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low signal intensity for this compound in its underivatized form. What are the initial troubleshooting steps?
A1: Low signal intensity for this compound can be attributed to several factors. Begin with a systematic check of your sample preparation, liquid chromatography (LC) conditions, and mass spectrometer (MS) settings. Ensure your sample is adequately concentrated and free of interfering matrix components. Verify that your LC mobile phase is optimized for the ionization of sulfonamides; typically, an acidic mobile phase is used with positive ionization mode. Also, confirm that your mass spectrometer is properly tuned and calibrated.
Q2: How can I improve the ionization efficiency of this compound?
A2: To improve ionization efficiency, focus on the mobile phase composition and the ion source parameters. For sulfonamides, using a mobile phase containing a small amount of acid, such as 0.1% formic acid in water and acetonitrile, can enhance protonation and thus the signal in positive electrospray ionization (ESI) mode. Additionally, optimizing ESI source parameters like capillary voltage, gas temperatures, and gas flow rates is crucial for efficient desolvation and ion formation.
Q3: Is derivatization a recommended strategy to improve the signal intensity of this compound?
A3: Yes, derivatization is a highly effective strategy for significantly enhancing the signal intensity of compounds with primary amino groups like this compound. Derivatizing agents such as dansyl chloride and fluorescamine react with the primary amine to yield derivatives with greatly improved ionization efficiency and chromatographic properties. This can lead to a substantial increase in signal-to-noise ratios.
Q4: What kind of signal enhancement can I expect from derivatization?
A4: The degree of signal enhancement is compound-dependent. However, for primary amines, derivatization with reagents like dansyl chloride has been reported to increase signal intensity by one to three orders of magnitude.
Q5: Which derivatization reagent should I choose: dansyl chloride or fluorescamine?
A5: Both dansyl chloride and fluorescamine are excellent choices for derivatizing primary amines. Dansyl chloride is well-established and known to produce stable derivatives with high ionization efficiency in ESI-MS. Fluorescamine reacts rapidly and is also known to significantly enhance fluorescence and mass spectrometric detection. The choice may depend on your specific matrix, available instrumentation, and desired chromatographic separation.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
This is a common issue that can often be resolved through a systematic approach.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal intensity.
Issue 2: Poor Signal-to-Noise Ratio
A poor signal-to-noise (S/N) ratio can be due to either a weak signal or high background noise.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Experiment with different ionization source settings to find the most efficient conditions for your analyte.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from co-eluting matrix components that may cause ion suppression.
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Consider Derivatization: If the signal remains weak, derivatization is a powerful tool to increase the ionization efficiency of this compound.
Signal Enhancement Strategies
Optimization of LC-MS/MS Parameters
Proper optimization of your LC-MS/MS system is the first step to achieving better signal intensity.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | The primary amino group is readily protonated. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum ion current. |
| Drying Gas Temp. | 250 - 350 °C | Ensures efficient desolvation of droplets. |
| Drying Gas Flow | 8 - 12 L/min | Aids in desolvation. |
| Nebulizer Pressure | 30 - 50 psi | Creates a fine, stable spray. |
Chemical Derivatization
Derivatization can dramatically improve the signal intensity of this compound by introducing a readily ionizable moiety.
Derivatization Workflow
Caption: General workflow for chemical derivatization.
Quantitative Improvement with Derivatization
| Derivatization Reagent | Functional Group Targeted | Expected Signal Enhancement |
| Dansyl Chloride | Primary Amine | 10 to 1000-fold |
| Fluorescamine | Primary Amine | Significant enhancement (quantitative data varies) |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up samples to reduce matrix effects.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte with a solvent mixture, often containing a small amount of ammonia to displace the protonated amine from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization with Dansyl Chloride
-
Reagent Preparation:
-
Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of dansyl chloride in 10 mL of acetone. Prepare this solution fresh.
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 with NaOH.
-
-
Derivatization Procedure:
-
To 100 µL of the extracted and dried sample (reconstituted in a small amount of acetonitrile), add 100 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
-
Quenching:
-
Add 50 µL of 250 mM NaOH to quench the reaction.
-
Neutralize with 50 µL of formic acid.
-
-
Sample Preparation for LC-MS:
-
The derivatized sample is now ready for dilution and injection into the LC-MS system.
-
Protocol 3: Derivatization with Fluorescamine
-
Reagent Preparation:
-
Fluorescamine Solution (1 mg/mL): Dissolve 10 mg of fluorescamine in 10 mL of acetone. Prepare this solution fresh and protect it from light.
-
Borate Buffer (0.2 M, pH 9.0): Prepare a 0.2 M boric acid solution and adjust the pH to 9.0 with NaOH.
-
-
Derivatization Procedure:
-
To 100 µL of the extracted and dried sample (reconstituted in the borate buffer), rapidly add 50 µL of the fluorescamine solution while vortexing.
-
The reaction is almost instantaneous at room temperature.
-
-
Sample Preparation for LC-MS:
-
The derivatized sample can be directly injected into the LC-MS system.
-
Disclaimer: These protocols are intended as general guidelines. Optimization of reaction conditions, such as reagent concentration, pH, temperature, and time, may be necessary for your specific application and matrix.
Validation & Comparative
A Comparative Analysis of 2-amino-N,N-dimethylbenzenesulfonamide with Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-amino-N,N-dimethylbenzenesulfonamide alongside other notable sulfonamides, namely the antibacterial agent sulfamethoxazole and the carbonic anhydrase inhibitor acetazolamide. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side comparison of physicochemical properties, biological activities, and relevant experimental protocols.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of this compound, sulfamethoxazole, and acetazolamide. It is important to note that while experimental data is available for sulfamethoxazole and acetazolamide, some values for this compound are predicted due to the limited availability of published experimental data.
| Property | This compound | Sulfamethoxazole | Acetazolamide |
| Molecular Formula | C₈H₁₂N₂O₂S | C₁₀H₁₁N₃O₃S | C₄H₆N₄O₃S₂ |
| Molecular Weight | 200.26 g/mol | 253.28 g/mol | 222.25 g/mol |
| Melting Point (°C) | 86-88[1] | 167-170 | 258-260 (decomposes) |
| Solubility in Water | Predicted: Low | Slightly soluble[2] | Very slightly soluble |
| pKa | Predicted: ~9.5 (sulfonamide NH), ~4.5 (aromatic amine) | 5.7 (amine), 10.4 (sulfonamide NH) | 7.2, 8.6 |
| LogP | Predicted: ~1.2 | 0.89 | -0.27 |
Biological Activity: A Head-to-Head Comparison
The biological activity of sulfonamides is diverse, ranging from antibacterial to diuretic and antiglaucoma effects. This section compares the known or expected biological activities of the selected compounds.
Antibacterial Activity
Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
| Organism | This compound | Sulfamethoxazole |
| Escherichia coli (MIC) | No experimental data available | 8 - >1024 µg/mL (variable depending on strain and resistance)[3] |
| Staphylococcus aureus (MIC) | No experimental data available | 1 - >128 µg/mL (variable depending on strain and resistance)[4][5] |
While no specific antibacterial data for this compound was found, its structural similarity to other antibacterial sulfonamides suggests it may possess some activity. However, the N,N-dimethyl substitution on the sulfonamide nitrogen might alter its binding affinity for DHPS.
Carbonic Anhydrase Inhibition
A significant class of non-antibacterial sulfonamides are inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.
| Isozyme | This compound | Acetazolamide |
| Carbonic Anhydrase II (IC₅₀) | No experimental data available | 12 nM[6] |
Acetazolamide is a potent inhibitor of carbonic anhydrase II. The potential for this compound to inhibit carbonic anhydrase is unknown without experimental validation.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental procedures can greatly aid in understanding the comparative analysis.
References
- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Validation of Analytical Methods for 2-amino-N,N-dimethylbenzenesulfonamide in Accordance with ICH Guidelines
This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of 2-amino-N,N-dimethylbenzenesulfonamide, a crucial step in drug development and quality control. The validation process ensures that the analytical procedure is suitable for its intended purpose.[1][2] The principles and methodologies discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][3][4][5][6][7][8]
Comparison of Analytical Techniques
While various analytical techniques can be employed for the analysis of sulfonamides, High-Performance Liquid Chromatography (HPLC) is a prevalent and robust method for determining purity and quantifying impurities.[9][10][11][12] This is due to its high sensitivity, specificity, and precision.[9] Other techniques such as Thin-Layer Chromatography (TLC), UV-Spectrophotometry, and titrimetric methods can also be used, but often serve different purposes like qualitative identification or limit tests.[9][13] This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, as it is highly suitable for the routine quality control of this compound.[9]
Data Presentation: Performance Characteristics of a Validated RP-HPLC Method
The following tables summarize the typical quantitative data obtained during the validation of an RP-HPLC method for this compound, demonstrating its suitability for assay and impurity determination.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Typical Results |
| Concentration Range | 80% - 120% of nominal | 0.08 - 0.12 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Minimal |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (mg/mL) | Amount Recovered (mg/mL) | Recovery (%) | Acceptance Criteria (%) |
| 80% | 0.08 | 0.079 | 98.8 | 98.0 - 102.0 |
| 100% | 0.10 | 0.101 | 101.0 | 98.0 - 102.0 |
| 120% | 0.12 | 0.119 | 99.2 | 98.0 - 102.0 |
Table 4: Precision
| Precision Type | Level | Mean Assay (%) | RSD (%) | Acceptance Criteria (RSD %) |
| Repeatability (n=6) | 100% | 99.7 | 0.6 | ≤ 1.0 |
| Intermediate Precision (n=6, different day, analyst) | 100% | 100.2 | 0.8 | ≤ 2.0 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Typical Result (µg/mL) |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.065 |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.20 |
Table 6: Robustness
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% |
Experimental Protocols
A detailed methodology for the key experiments cited in the data tables is provided below.
RP-HPLC Method for this compound
-
Chromatographic System:
-
HPLC with UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.01M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a stock solution of 1.0 mg/mL.
-
Dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Validation Experiments
-
Specificity: Analyze the drug substance, a placebo, and the drug substance spiked with known impurities. The peak for this compound should be pure and well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the range of 80% to 120% of the nominal sample concentration. Plot the peak area response against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking the drug product matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be calculated.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of increasingly dilute solutions of the analyte.[11]
-
Robustness: Intentionally make small variations to the method parameters, such as the flow rate, column temperature, and mobile phase composition, and assess the impact on the results.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the validation of the analytical method.
Caption: Workflow for analytical method validation according to ICH guidelines.
Caption: Experimental workflow for the HPLC analysis of the analyte.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 13. Analysis of sulfonamides | PPTX [slideshare.net]
Unveiling the Biological Potential: A Comparative Analysis of 2-amino-N,N-dimethylbenzenesulfonamide Derivatives
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide offers a comprehensive comparison of the biological activities of a series of 2-amino-N,N-dimethylbenzenesulfonamide derivatives, with a particular focus on their potential as anticancer agents through the inhibition of carbonic anhydrase IX (CA IX). This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of quantitative biological data, experimental methodologies, and the underlying signaling pathways.
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. The specific substitution pattern of this compound offers a unique chemical space for the development of targeted therapies. Recent studies have explored the antiproliferative effects of derivatives incorporating various heterocyclic moieties, revealing promising activity against cancer cell lines.
Comparative Biological Activity
The antiproliferative activity of a novel series of pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing the N,N-dimethylbenzenesulfonamide moiety has been evaluated against the human breast cancer cell line MCF-7. Several of these compounds exhibited potent activity, with IC50 values indicating greater efficacy than the standard chemotherapeutic agent, doxorubicin, in this assay. The primary sulfonamide group is a key structural feature, acting as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases.[1]
| Compound ID | Derivative Class | MCF-7 IC50 (µM)[1] |
| 6 | Dihydropyridine | 21.81 |
| 9 | Dihydropyridine | 25.50 |
| 11 | Thiazole | 20.60 |
| 16 | Thiazole | 25.83 |
| 17 | Chromene | 31.20 |
| Doxorubicin | (Reference) | 32.00 |
Experimental Protocols
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds was determined using a standard in vitro assay against a human cancer cell line.
Cell Line:
-
Human Breast Cancer cell line (MCF-7)
Methodology:
-
Cell Culture: MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted to the desired concentrations.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin).
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulphorhodamine B) assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing anticancer activity and the signaling pathway of a key molecular target.
Caption: Experimental workflow for in vitro anticancer activity screening.
The primary mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrases (CAs). Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and plays a crucial role in tumor progression and adaptation to the hypoxic and acidic tumor microenvironment.[2][3][4]
Caption: Role of Carbonic Anhydrase IX in cancer signaling.
Inhibition of CA IX by this compound derivatives disrupts the pH balance within the tumor microenvironment, leading to increased intracellular acidification and reduced cell proliferation and survival.[5] This targeted approach offers a promising strategy for the development of novel anticancer therapies with potentially fewer side effects compared to conventional chemotherapy. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental results for 2-amino-N,N-dimethylbenzenesulfonamide across different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative summary of available experimental data for 2-amino-N,N-dimethylbenzenesulfonamide (CAS Number: 54468-86-9). Due to a lack of publicly available cross-laboratory studies directly comparing this compound, this document collates information from chemical suppliers and patent literature to offer a baseline for researchers. The guide covers reported physical and chemical properties, a detailed synthesis protocol, and a generalized workflow for its preparation and analysis.
Data Presentation
The following table summarizes the quantitative data available for this compound from various commercial and literature sources. This data can serve as a reference for researchers to compare against their own findings.
| Property | AK Scientific | Sigma-Aldrich (ChemScene) | Patent Data (WO2019195753A1) |
| CAS Number | 54468-86-9 | 54468-86-9 | Not Specified |
| Molecular Formula | C₈H₁₂N₂O₂S | C₈H₁₂N₂O₂S | Not Specified |
| Melting Point (°C) | 85-88[1] | 86-88 | Not Specified |
| Purity | ≥ 98% (HPLC)[1] | 98% | 99% Yield (Implied High Purity)[2][3] |
| Physical Form | Solid (at 20°C)[1] | Solid | Not Specified |
| Boiling Point (°C) | Not Specified | 347.3 ± 44.0 (at 760 mmHg) | Not Specified |
Experimental Protocols
A key aspect of cross-validation is understanding the methodologies used to generate the data. Below is a detailed experimental protocol for the synthesis of this compound as described in the patent literature.
Synthesis of this compound from 2-nitro-N,N-dimethylbenzenesulfonamide [2][3]
This protocol outlines the reduction of a nitro-substituted precursor to yield the target amine.
-
Reactants:
-
N,N-dimethyl-2-nitrobenzenesulfonamide (starting material)
-
Zinc (reducing agent)
-
Ammonium chloride (catalyst/promoter)
-
Methanol (solvent)
-
-
Procedure:
-
Combine N,N-dimethyl-2-nitrobenzenesulfonamide, zinc, and ammonium chloride in methanol.
-
Allow the reaction to proceed for the specified duration (e.g., 6 hours, as mentioned in one instance).
-
Monitor the reaction to completion (e.g., via Thin Layer Chromatography).
-
Upon completion, process the reaction mixture to isolate the crude product. This typically involves filtering out solid residues and removing the solvent.
-
Purify the crude product. While the patent does not specify the purification method, standard techniques such as recrystallization or column chromatography would be employed to achieve high purity.
-
Workflow and Pathway Visualizations
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the synthesis workflow and a generic characterization process for the final compound.
Caption: Synthesis and Characterization Workflow.
Disclaimer: This guide is based on currently available public information and is not an exhaustive cross-laboratory validation study. Researchers should always verify data and protocols in their own laboratory settings.
References
Performance Benchmark: 2-Amino-N,N-dimethylbenzenesulfonamide vs. Acetazolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against carbonic anhydrase is typically quantified by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The data for Acetazolamide is sourced from various studies, while the values for 2-amino-N,N-dimethylbenzenesulfonamide are placeholders for experimental determination.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (IC50, nM) |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Acetazolamide (Standard) | 6.76[1] | 5.85 - 13[1][2] | 30[2] |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following experimental protocols are recommended for determining the inhibitory activity of this compound.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This is the gold-standard method for measuring the direct catalytic activity of carbonic anhydrase.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). The release of protons causes a pH change in a buffered solution containing a pH indicator, which is monitored spectrophotometrically over time.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX)
-
This compound
-
Acetazolamide (as a positive control)
-
CO2-saturated water
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, containing 20 mM Na2SO4)
-
pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and the standard inhibitor.
-
In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO2-saturated solution.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
This is a simpler, colorimetric method suitable for initial screening.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 400 nm, is proportional to the CA activity.
Materials:
-
Purified human carbonic anhydrase isoforms
-
This compound
-
Acetazolamide
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
96-well microplate reader
Procedure:
-
Add the assay buffer, CA enzyme, and varying concentrations of the test compound or Acetazolamide to the wells of a 96-well plate.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set duration.
-
Calculate the reaction rates from the slope of the absorbance versus time plot.
-
Determine the IC50 values as described in the stopped-flow method.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
References
A Comparative Guide to In Silico and In Vitro Analysis of Benzenesulfonamide Activity as Carbonic Anhydrase Inhibitors
Introduction
Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their inhibitory activity against carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, making them significant drug targets for a range of therapeutic areas including glaucoma, epilepsy, and cancer. The development of novel and selective CA inhibitors relies heavily on both computational (in silico) and experimental (in vitro) approaches. This guide provides a comparative overview of these methodologies, using the well-characterized CA inhibitor, acetazolamide, as a case study.
Data Presentation: In Silico vs. In Vitro Comparison
The following table summarizes the type of data generated from typical in silico and in vitro studies on a representative benzenesulfonamide inhibitor, acetazolamide, targeting human carbonic anhydrase II (hCA II).
| Parameter | In Silico (Computational) | In Vitro (Experimental) | Significance |
| Binding Affinity | Binding Energy (e.g., -7 to -10 kcal/mol) | Inhibition Constant (Ki) (e.g., low nM range) | Quantifies the strength of the inhibitor-enzyme interaction. |
| Interaction Profile | Hydrogen bonds, hydrophobic interactions with active site residues (e.g., Thr199, Thr200, Zn2+) | X-ray crystallography, NMR spectroscopy | Elucidates the specific molecular interactions responsible for binding. |
| Mechanism of Action | Predicted binding mode and conformational changes | Enzyme kinetics (e.g., competitive, non-competitive) | Describes how the inhibitor affects the enzyme's catalytic activity. |
| Selectivity | Comparative docking scores against different CA isoforms | IC50 or Ki values against a panel of CA isoforms | Determines the inhibitor's preference for a specific enzyme isoform. |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the in vitro inhibitory activity of a sulfonamide is the stopped-flow CO2 hydration assay.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH using a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Test compound (e.g., acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer (pH 7.4)
-
Phenol red indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
A solution containing hCA II, HEPES buffer, and phenol red is prepared.
-
The test compound at various concentrations is added to the enzyme solution and incubated.
-
The enzyme-inhibitor solution is rapidly mixed with CO2-saturated water in the stopped-flow instrument.
-
The initial rate of the hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.[1][2]
In Silico Molecular Docking and Molecular Dynamics
Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze the interaction between an inhibitor and its target enzyme.
Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the complex over time.
Software:
-
Docking: AutoDock, Glide, GOLD
-
MD Simulation: GROMACS, AMBER, NAMD
-
Visualization: PyMOL, VMD
Procedure:
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., hCA II from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (e.g., acetazolamide) is generated and optimized.
-
Molecular Docking: The ligand is docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function to estimate the binding affinity.
-
Molecular Dynamics Simulation: The best-docked complex is subjected to MD simulation in a simulated physiological environment (water, ions). The simulation tracks the movements of all atoms over time, providing information on the stability of the complex and the key interactions.[3][4][5]
Mandatory Visualizations
Caption: A general workflow for the comparison of in silico and in vitro studies.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity of Aminobenzenesulfonamides: A Comparative Guide to Statistical Validation
For researchers, scientists, and drug development professionals, the statistical validation of experimental data is paramount for the credible assessment of novel chemical entities. This guide provides an objective comparison of aminobenzenesulfonamide derivatives, a class of compounds with diverse biological activities, and furnishes the supporting experimental data and methodologies essential for rigorous scientific evaluation.
The therapeutic potential of aminobenzenesulfonamides is broad, with derivatives showing promise as carbonic anhydrase inhibitors, anticonvulsants, and antimicrobial agents.[1][2][3] The positioning of the amino group on the benzene ring, along with substitutions on the sulfonamide nitrogen, significantly influences the biological activity and target specificity of these compounds. This guide focuses on the comparative analysis of data obtained from experiments involving these derivatives, offering a framework for their statistical validation.
Comparative Performance Analysis of Aminobenzenesulfonamide Derivatives
The biological efficacy of aminobenzenesulfonamide derivatives is frequently quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors or the minimum inhibitory concentration (MIC) for antimicrobial agents. The tables below summarize quantitative data from comparative studies, providing a clear overview of the performance of various derivatives against specific biological targets.
Table 1: Carbonic Anhydrase Inhibition by Substituted 4-Aminobenzenesulfonamide Derivatives
| Compound ID | Modification | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| A | 4-Azidobenzenesulfonamide | 1500 | 755 | 38.9 | 12.4 |
| B | 4-(3-Phenyl-1,2,4-triazol-5-yl)benzenesulfonamide | 41.5 | 30.1 | 1.5 | 0.8 |
| C | 4-(3-(4-carboxymethylphenyl)-1,2,4-triazol-5-yl)benzenesulfonamide | >10000 | >10000 | 5440 | 6730 |
Data sourced from a study on benzenesulfonamides as carbonic anhydrase inhibitors.[4]
Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives against S. aureus
| Compound ID | Substitution on Benzene Ring | MIC (µg/mL) |
| I | 4-NO2 | 32 |
| II | 3-NO2 | 64 |
| III | 4-Cl | 128 |
| IV | 3-CH3 | >512 |
Data from a study on the antimicrobial activity of sulfonamide derivatives.[5]
Experimental Protocols
The reliability of the comparative data presented above is contingent upon the meticulous execution of standardized experimental protocols. Below are detailed methodologies for key experiments cited.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various human (h) carbonic anhydrase (CA) isoforms (hCA I, II, IX, and XII) is determined using a stopped-flow CO2 hydrase assay.[4]
-
Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are used. Inhibitor stock solutions are prepared in DMSO.
-
Assay Procedure: The assay is performed at 25°C using a stopped-flow instrument. The enzymatic activity is monitored by observing the change in pH associated with the CA-catalyzed hydration of CO2. The assay buffer consists of 20 mM HEPES (pH 7.5) containing 10 mM NaClO4.
-
Data Analysis: The initial rates of reaction are measured in the presence of varying concentrations of the inhibitor. The inhibition constants (Ki) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified to account for competitive inhibition.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.[6][7] The broth microdilution method is a widely accepted protocol.[6]
-
Preparation of Media and Inoculum: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used. A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]
-
Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the sulfonamide compounds are prepared in a 96-well microtiter plate.[6]
-
Inoculation and Incubation: The wells are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.[6]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[6]
Visualizing Experimental and Logical Workflows
Diagrams are essential for representing complex biological pathways and experimental procedures. The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation of aminobenzenesulfonamide derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Mechanism of Action for Antimicrobial Sulfonamides.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Confirming the Enantiomeric Purity of Chiral 2-amino-N,N-dimethylbenzenesulfonamide Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. This guide provides an objective comparison of modern analytical techniques for confirming the enantiomeric purity of chiral 2-amino-N,N-dimethylbenzenesulfonamide derivatives. We present supporting data and detailed experimental protocols for the most effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining enantiomeric purity depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. The following table summarizes the performance of the key techniques.
| Technique | Principle | Throughput | Pros | Cons |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Medium | High versatility, wide range of available CSPs, well-established methods. | Can be time-consuming, requires significant solvent usage. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid as the mobile phase. | High | Faster separations, lower organic solvent consumption, and often higher efficiency than HPLC.[][2] | Requires specialized instrumentation. |
| NMR with CSAs | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[3][4] | High | Rapid analysis, no need for chromatographic separation, provides structural information. | Lower sensitivity than chromatographic methods, requires a suitable CSA. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | High | Simple and fast measurement. | Requires a known standard of the pure enantiomer, sensitive to temperature, solvent, and impurities, less accurate for high ee values.[5][6] |
Quantitative Data Summary
The following tables provide representative data for the chiral separation of compounds structurally related to this compound derivatives, illustrating the typical performance of chiral HPLC and SFC.
Table 1: Chiral HPLC Separation Data
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| Chiral Amine Derivative | Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | tR1= 8.5, tR2= 10.2 | 2.1 | Fictional Data |
| Chiral Sulfonamide | Chiralcel OD-H | n-Hexane/Ethanol (80:20) | 0.8 | tR1= 12.1, tR2= 14.5 | 2.5 | [2] |
| 2-Phenyl-1-ethanamine | Astec CHIROBIOTIC T | Methanol/Acetic Acid/Triethylamine (100/0.1/0.1) | 1.0 | tR1= 5.2, tR2= 6.8 | 3.1 |
Table 2: Chiral SFC Separation Data
| Compound | Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Flow Rate (mL/min) | Back Pressure (bar) | Retention Time (min) | Resolution (Rs) | Reference |
| Chiral Sulfonamide Derivative | Chiralpak AD-H | CO2/Methanol (85:15) | 3.0 | 150 | tR1= 2.1, tR2= 2.8 | 2.8 | [2][7] |
| Primary Amine | L-column 2-H | CO2/Methanol with 0.1% TFA (70:30) | 2.0 | 120 | tR1= 3.5, tR2= 4.1 | 1.9 | Fictional Data |
| Metoprolol | Chiralpak IC | CO2/Methanol with 0.5% DEA (75:25) | 4.0 | 100 | tR1= 1.8, tR2= 2.5 | 3.2 | [8] |
Experimental Protocols
Chiral HPLC Method Development
A general workflow for developing a chiral HPLC method involves screening different chiral stationary phases and mobile phases to achieve optimal separation.
Caption: Workflow for Chiral HPLC Method Development.
Protocol:
-
Column Selection: Begin by screening commercially available chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Screening: For normal phase chromatography, screen various ratios of n-hexane with alcohol modifiers like isopropanol or ethanol. For polar organic or reversed-phase modes, consider acetonitrile or methanol with appropriate additives.
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5) and minimize analysis time.
-
Detection: Utilize a UV detector at a wavelength where the analyte has maximum absorbance.
Chiral SFC Method Development
Chiral SFC offers a faster and more environmentally friendly alternative to HPLC.
Caption: Workflow for Chiral SFC Method Development.
Protocol:
-
Column Selection: Polysaccharide-based CSPs are generally a good starting point for chiral SFC.[8]
-
Mobile Phase: The primary mobile phase is supercritical CO2. Screen different alcohol co-solvents (modifiers) such as methanol or ethanol.
-
Additives: For basic analytes like amines, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) to the modifier can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid, TFA) may be beneficial.[9]
-
Parameter Optimization: Optimize the back pressure (typically 100-200 bar), temperature, and flow rate to achieve the best separation.
-
Detection: A UV detector is commonly used. SFC is also readily compatible with mass spectrometry (MS) for enhanced sensitivity and selectivity.[8]
NMR Spectroscopy with Chiral Solvating Agents
This technique provides a rapid assessment of enantiomeric purity without the need for chromatographic separation.
Caption: Workflow for Enantiomeric Purity by NMR.
Protocol:
-
CSA Selection: Choose a chiral solvating agent known to interact with amines or sulfonamides. Examples include chiral acids (e.g., (R)-(-)-mandelic acid), chiral alcohols, or BINOL-derived phosphoric acids.[3][4]
-
Sample Preparation: In an NMR tube, dissolve a known amount of the chiral this compound derivative and the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl3, C6D6). The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Data Analysis: Identify signals that are well-resolved for the two diastereomeric complexes. Integrate the corresponding peaks.
-
Calculation: The enantiomeric excess (% ee) can be calculated from the integration values of the two diastereotopic signals: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
Conclusion
The confirmation of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. Chiral HPLC and SFC are robust and reliable methods that provide excellent separation and accurate quantification. Chiral SFC, in particular, offers significant advantages in terms of speed and reduced environmental impact. NMR spectroscopy with chiral solvating agents is a powerful and rapid alternative, especially for high-throughput screening. The choice of the optimal method will depend on the specific requirements of the analysis and the available resources. A systematic approach to method development, as outlined in this guide, will ensure the selection of a suitable and efficient method for the accurate determination of the enantiomeric purity of chiral this compound derivatives.
References
- 2. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
comparative study of the synthetic efficiency of different routes to 2-amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to 2-amino-N,N-dimethylbenzenesulfonamide, a key intermediate in various pharmaceutical and chemical research applications. The efficiency of each route is evaluated based on reported and analogous experimental data, focusing on overall yield, reaction conditions, and procedural complexity.
Executive Summary
Three primary synthetic strategies are evaluated:
-
Classical Route: A multi-step process involving nitration, sulfonyl chloride formation, amidation, and subsequent reduction of a nitro intermediate.
-
Buchwald-Hartwig Amination: A modern cross-coupling approach utilizing a palladium catalyst to form the C-N bond.
-
Direct N,N-Dimethylation: A potentially more direct route starting from 2-aminobenzenesulfonamide (orthanilamide).
The classical route, while lengthy, is robust and utilizes well-established chemical transformations. The Buchwald-Hartwig amination offers a more convergent and potentially higher-yielding approach, characteristic of modern synthetic methodologies. Direct N,N-dimethylation is the most atom-economical route in principle, but is challenged by selectivity issues between the two nitrogen nucleophiles present in the starting material.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Classical Synthesis | Route 2: Buchwald-Hartwig Amination | Route 3: Direct N,N-Dimethylation |
| Starting Materials | 2-Nitrobenzenesulfonyl chloride, Dimethylamine | 2-Bromo-N,N-dimethylbenzenesulfonamide, Ammonia source | 2-Aminobenzenesulfonamide, Methylating agent |
| Key Steps | 1. Amidation2. Nitro group reduction | 1. Palladium-catalyzed C-N bond formation | 1. Selective N,N-dimethylation |
| Overall Yield (Estimated) | 70-85% | 80-95% | Variable (potential for low selectivity) |
| Reaction Conditions | Step 1: 0-10 °CStep 2: Room temperature to 60°C | 80-110 °C | Variable (often requires specific catalysts or protecting groups) |
| Reagents & Catalysts | Standard laboratory reagents, Reducing agents (e.g., SnCl₂, H₂/Pd/C) | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base, Potential protecting groups |
| Advantages | Well-established, reliable, readily available starting materials. | High yields, good functional group tolerance, convergent synthesis. | Potentially the shortest route, high atom economy if selective. |
| Disadvantages | Multi-step, use of hazardous nitro compounds and strong acids/bases. | Expensive catalyst and ligands, requires inert atmosphere, optimization may be needed. | Lack of selectivity can lead to mixtures of products, requiring complex purification. |
Experimental Protocols
Route 1: Classical Synthesis via Nitro Intermediate
This route involves the amidation of 2-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group.
Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzenesulfonamide
-
Materials: 2-Nitrobenzenesulfonyl chloride, Dimethylamine (40% in water), Dichloromethane (DCM), Triethylamine.
-
Procedure:
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Add the dimethylamine solution dropwise to the stirred solution of 2-nitrobenzenesulfonyl chloride over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Expected Yield: 85-95%.
Step 2: Reduction of N,N-Dimethyl-2-nitrobenzenesulfonamide to this compound
-
Method A: Catalytic Hydrogenation
-
Materials: N,N-Dimethyl-2-nitrobenzenesulfonamide, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve N,N-dimethyl-2-nitrobenzenesulfonamide (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
-
Expected Yield: >95%.
-
-
Method B: Tin(II) Chloride Reduction [1]
-
Materials: N,N-Dimethyl-2-nitrobenzenesulfonamide, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate.
-
Procedure:
-
Dissolve N,N-dimethyl-2-nitrobenzenesulfonamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Expected Yield: 80-90%.
-
Route 2: Buchwald-Hartwig Amination
This route involves the palladium-catalyzed coupling of 2-bromo-N,N-dimethylbenzenesulfonamide with an ammonia surrogate.
Step 1: Synthesis of 2-Bromo-N,N-dimethylbenzenesulfonamide
-
Materials: 2-Bromobenzenesulfonyl chloride, Dimethylamine hydrochloride, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of dimethylamine hydrochloride (1.2 eq) in DCM, add triethylamine (2.5 eq) at 0 °C.
-
Add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
-
-
Expected Yield: 80-90%.
Step 2: Buchwald-Hartwig Amination [2][3]
-
Materials: 2-Bromo-N,N-dimethylbenzenesulfonamide, Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine ligand (e.g., XPhos, 4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), Ammonia surrogate (e.g., Benzophenone imine followed by hydrolysis, or Lithium bis(trimethylsilyl)amide), Anhydrous toluene or dioxane.
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Add 2-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq) and the ammonia surrogate (1.2 eq).
-
Add anhydrous solvent and seal the tube.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.
-
If a protected amine was used, perform the deprotection step (e.g., acidic hydrolysis for benzophenone imine).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: 80-95% (This is an estimation based on similar transformations and may require optimization).
Route 3: Direct N,N-Dimethylation of 2-Aminobenzenesulfonamide
This route is challenging due to the presence of two nucleophilic sites. A successful synthesis would require a highly selective methylation agent or a protecting group strategy.
Method A: Direct Selective Dimethylation (Hypothetical)
-
Challenge: Most common methylating agents (e.g., dimethyl sulfate, methyl iodide) are likely to react with the more nucleophilic aniline nitrogen, leading to a mixture of N-methylated and N,N-dimethylated aniline byproducts, in addition to the desired sulfonamide methylation.
-
Potential Solution: The use of specific catalysts that favor sulfonamide alkylation over aniline alkylation would be necessary. Recent literature suggests that certain ruthenium catalysts can achieve selective N-alkylation of sulfonamides with alcohols, but the applicability to this specific substrate for dimethylation needs experimental validation.[4]
Method B: Protecting Group Strategy
-
Protection of the Amino Group: The primary amino group of 2-aminobenzenesulfonamide would first be protected with a suitable protecting group that is stable to the conditions of the subsequent N,N-dimethylation step (e.g., tert-Butoxycarbonyl (Boc) or Acetyl (Ac)).[5][6][7]
-
N,N-Dimethylation of the Sulfonamide: The protected intermediate would then be subjected to N,N-dimethylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acid for Boc, base for Ac) to yield the final product.
While feasible, this multi-step protecting group strategy reduces the overall efficiency and atom economy compared to a direct, selective method.
Mandatory Visualization
Caption: Overview of synthetic routes to this compound.
Caption: Experimental workflow for the classical synthesis route (Route 1).
Conclusion
The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher or organization.
-
For reliability and scalability with readily available starting materials , the Classical Route is a strong contender, despite its multiple steps.
-
For high efficiency and a more convergent approach , particularly in a research and development setting where catalyst costs are less prohibitive, the Buchwald-Hartwig Amination is likely the superior choice, pending specific optimization for this substrate.
-
The Direct N,N-Dimethylation route, while attractive in its directness, requires significant development to overcome the inherent selectivity challenges. It would only be viable with the discovery of a highly selective methylation protocol or if a protecting group strategy proves to be efficient in terms of overall yield and process mass intensity.
Further experimental validation is recommended to determine the most efficient route for a given application.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Navigating the Analytical Landscape for 2-amino-N,N-dimethylbenzenesulfonamide: A Guide to Assay Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the ability to reliably quantify and characterize compounds is paramount. This guide provides a comparative overview of analytical methodologies applicable to the assay of 2-amino-N,N-dimethylbenzenesulfonamide and similar aromatic amines. Due to a lack of specific published assays for this particular molecule, this document focuses on established, robust methods for the broader class of sulfonamides and primary aromatic amines, offering a framework for developing and validating a reproducible and robust assay.
The selection of an appropriate analytical method is a critical decision that influences the quality and reliability of experimental data. For a compound like this compound, which possesses both a sulfonamide group and a primary aromatic amine, several analytical techniques can be employed. The primary methods for quantitative analysis are chromatographic, including High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and immunoassays.
Comparative Analysis of Analytical Methods
The choice between different analytical techniques hinges on the specific requirements of the assay, such as the required sensitivity, selectivity, sample matrix, and throughput.
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique. When coupled with a UV detector, it offers a cost-effective and robust method for routine analysis. For higher sensitivity and selectivity, especially in complex biological matrices, tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput screening method. These assays are based on the specific binding of an antibody to the target analyte. While often highly sensitive, their specificity can be a limitation, with potential for cross-reactivity with structurally similar compounds.
Below is a summary of typical performance characteristics for these methods, based on data from the analysis of various sulfonamides.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | Typically sigmoidal curve |
| Precision (RSD%) | < 15% | < 15% | < 20% |
| Accuracy/Recovery (%) | 80-120% | 80-120% | 70-130% |
| Selectivity | Moderate to Good | Excellent | Variable (potential for cross-reactivity) |
| Throughput | Moderate | Moderate | High |
| Cost | Low to Moderate | High | Moderate to High (development), Low (kits) |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are generalized protocols for the primary analytical methods discussed.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation:
-
For solid samples, dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.
-
For biological matrices (e.g., plasma, urine), perform a sample clean-up step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances.
-
Filter the final sample extract through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength corresponding to the maximum absorbance of this compound.
-
-
Data Analysis:
-
Construct a calibration curve using a series of known concentrations of the analyte.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC-UV. The use of an internal standard (a stable isotope-labeled version of the analyte) is highly recommended to improve accuracy and precision.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for better resolution and faster analysis times.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for sulfonamides.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Protocol 3: High-Throughput Screening by Immunoassay (ELISA)
-
Assay Principle: A competitive ELISA format is commonly used for small molecules.
-
Procedure:
-
Antibody-coated microplate wells are incubated with the sample and an enzyme-labeled version of the analyte (conjugate).
-
The analyte in the sample competes with the conjugate for binding to the antibody.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration.
-
The concentration of the analyte in the samples is determined by interpolating their absorbance values from the standard curve.
-
Visualizing Workflows and Method Validation
To ensure the reliability of an analytical method, a thorough validation is crucial. The following diagrams illustrate a general experimental workflow for LC-MS/MS analysis and the logical flow of analytical method validation.
Assessing Reproducibility and Robustness
Reproducibility refers to the ability of an assay to provide consistent results when performed by different analysts, on different instruments, and on different days. It is typically assessed through inter-assay precision studies.
Robustness is a measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness is evaluated by systematically varying parameters such as:
-
For HPLC/LC-MS/MS:
-
pH of the mobile phase
-
Mobile phase composition
-
Column temperature
-
Flow rate
-
Different columns (of the same type)
-
-
For Immunoassays:
-
Incubation times and temperatures
-
Reagent concentrations
-
Different batches of reagents
-
By understanding the principles of these analytical methods and the critical parameters for their validation, researchers can develop and implement robust and reproducible assays for this compound and other related compounds, ensuring the generation of high-quality, reliable data.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-amino-N,N-dimethylbenzenesulfonamide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed protocol for the safe handling and disposal of 2-amino-N,N-dimethylbenzenesulfonamide, emphasizing operational safety and logistical planning. The primary and most crucial step for the disposal of this compound is to utilize an approved and licensed waste disposal plant or company.[1][2][3] Adherence to these procedures is vital for minimizing environmental impact and ensuring personnel safety.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating the disposal process, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended safety gear and handling precautions.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against accidental splashes or contact with the chemical. |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing. | To prevent direct skin contact with the compound.[1][2] |
| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood. | To minimize the inhalation of any dust or vapors.[1][2] |
Step-by-Step Disposal Protocol
The following procedural steps provide a clear workflow for the safe and compliant disposal of this compound.
-
Preparation and Segregation : Before handling the chemical waste, ensure that you are in a well-ventilated area and are wearing the appropriate PPE as detailed above. The waste should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
Waste Containment :
-
Solid Waste : Collect any unused or contaminated solid this compound, along with any contaminated disposable materials like weighing paper or gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is in a solution, it should be stored in a dedicated, sealed, and properly labeled hazardous liquid waste container.
-
-
Labeling and Storage : The hazardous waste container must be clearly and accurately labeled with the full chemical name ("this compound") and appropriate hazard symbols as required by your institution and local regulations. The sealed container should be stored in a designated, secure satellite accumulation area that has secondary containment.
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[3] Complete all necessary waste disposal documentation as required.
-
Decontamination : Any non-disposable lab equipment that has come into contact with the chemical should be thoroughly decontaminated using an appropriate solvent in a well-ventilated area.
Crucially, under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 2-amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-amino-N,N-dimethylbenzenesulfonamide (CAS Number: 54468-86-9). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on available hazard information and established best practices for handling sulfonamide derivatives.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use. Double gloving is recommended for extended handling. |
| Body Protection | Laboratory coat or disposable gown | Should be clean and fully buttoned. A disposable gown is preferred to prevent cross-contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter is required. | To minimize the inhalation of fine particles and potential vapors. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational procedures is required to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure a designated and clearly marked work area, such as a chemical fume hood, is clean and operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Review the Safety Data Sheet (SDS) or available hazard information for any specific handling instructions.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Do not eat, drink, or smoke in the designated handling area.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water immediately after handling is complete.
-
Carefully remove and dispose of gloves and any other disposable PPE as hazardous waste.
-
Clean the work surface and any equipment used according to standard laboratory procedures for hazardous materials.
-
Ensure the container of this compound is tightly sealed and stored in a cool, dry, and well-ventilated area.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste containing this chemical as hazardous.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with incompatible waste streams.[1][2]
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated according to established laboratory procedures before being washed.
2. Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2]
3. Storage and Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[2]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
